molecular formula C9H7NS B157171 4-Phenylthiazole CAS No. 1826-12-6

4-Phenylthiazole

货号: B157171
CAS 编号: 1826-12-6
分子量: 161.23 g/mol
InChI 键: KXCQDIWJQBSUJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenylthiazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a key pharmacophore in the development of novel therapeutic agents with diverse mechanisms of action. In oncology research, this compound is a critical precursor and ligand in the synthesis of organometallic complexes. When coordinated to Ruthenium(II) and Osmium(II) centers in piano-stool configurations, these complexes exhibit potent antiproliferative activity against a range of human cancer cell lines, including lung adenocarcinoma (A549), colon adenocarcinoma (SW480, HCT116), and ovarian teratocarcinoma (CH1/PA-1), with IC50 values in the low micromolar range . These metallacycles are investigated for their stability, cellular accumulation, and ability to induce reactive oxygen species (ROS), providing a promising strategy to overcome limitations of traditional platinum-based chemotherapeutics . Beyond oncology, the this compound motif is a fundamental building block in the design of multi-target directed ligands (MTDLs). It is a key structural component in potent dual inhibitors targeting both fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . Simultaneous inhibition of these enzymes presents a logical approach for managing pain and inflammation, as demonstrated by antinociceptive effects in in vivo models . The specific substituents on the this compound core profoundly influence its biological activity, and structure-activity relationship (SAR) studies are crucial for optimizing potency and binding affinity for different targets . This product, this compound, is provided as a high-purity compound to support innovative scientific investigations. It is intended for research and development applications in a laboratory setting only. This product is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQDIWJQBSUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171308
Record name Thiazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-12-6
Record name 4-Phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-phenylthiazole. The information is structured to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Chemical & Physical Properties

This compound is a heterocyclic aromatic compound containing a thiazole ring substituted with a phenyl group at the 4-position. Its derivatives are of significant interest due to their prevalence in a wide range of biologically active compounds.[1]

Table 1: General and Physical Properties of this compound and Related Derivatives

PropertyValueCompoundSource
Molecular Formula C₉H₇NSThis compound[2]
C₉H₈N₂S2-Amino-4-phenylthiazole[3][4]
Molecular Weight 161.23 g/mol This compound[2]
176.24 g/mol 2-Amino-4-phenylthiazole[4][5]
Appearance Cream SolidEthyl 2-amino-4-phenylthiazole-5-carboxylate[6]
Solid2-Amino-4-phenylthiazole[5]
Melting Point 44-46 °CThis compound
149-153 °C2-Amino-4-phenylthiazole[5][7]
167-172 °CThis compound-2-thiol
170-173 °CEthyl 2-amino-4-phenylthiazole-5-carboxylate[6]
Boiling Point 363.4 ± 11.0 °C at 760 mmHg2-Amino-4-phenylthiazole[5]
Density 1.3 ± 0.1 g/cm³2-Amino-4-phenylthiazole[5]
Flash Point 173.6 ± 19.3 °C2-Amino-4-phenylthiazole[5]
UV Absorption (λmax) 284 nm (in EtOH)2-Amino-4-phenylthiazole[7]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound and its derivatives.

Table 2: Spectroscopic Data for this compound Derivatives

TechniqueCompoundSolventKey Signals (δ in ppm, ν in cm⁻¹)Source
¹H NMR 2-(Alanyl)-amino-4-phenylthiazoleCDCl₃δ 8.0 (1H, s, -NH), δ 7.9-7.4 (5H, m, aromatic-H), δ 6.2 (1H, s, -CH of thiazole), δ 4.9 (1H, m, α-H), δ 1.7 (3H, m, CH₃)[8]
¹³C NMR This compoundNot SpecifiedPhenyl carbons expected at δ 120-140; Thiazole ring carbons expected at lower field.[9]
FT-IR (KBr) 2-(Alanyl)-amino-4-phenylthiazoleKBr Pelletν 3293.5 (-NH), 3015 (-CH aromatic), 2931 (-CH aliphatic), 2885.4 (-CH of thiazole), 1693.4 (-CO)[8]
Mass Spec (FAB-MS) 2-(Alanyl)-amino-4-phenylthiazoleXenonm/z: [M+1]⁺ 248[8]
This compoundNot SpecifiedMolecular Ion (M⁺) expected at m/z = 161.03[2]

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing 4-phenylthiazoles is the Hantzsch Thiazole Synthesis .[1][10] This reaction involves the condensation of an α-haloketone with a thioamide.[10]

The synthesis proceeds via an initial S-nucleophilic attack (Sₙ2 reaction) of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Mechanism reagents α-Haloketone (e.g., 2-Bromoacetophenone) + Thioamide (e.g., Thiourea) intermediate1 S-Alkylation Intermediate reagents->intermediate1 S-Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound Derivative intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

This protocol is a classical Hantzsch synthesis adapted from standard laboratory procedures.[1][10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • Standard laboratory glassware (20 mL vial, 100 mL beaker, etc.)

  • Magnetic stir bar and hot plate

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1]

  • Add methanol and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution to precipitate the product.[1][10]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove residual salts.[1]

  • Allow the product to air dry completely on a watch glass.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz).[8] Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).[8]

FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.[9]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[9]

Mass Spectrometry:

  • Data Acquisition: FAB-MASS spectra can be recorded using an appropriate mass spectrometer with xenon as the carrier gas.[8]

The overall process from synthesis to characterization follows a structured workflow.

Lab_Workflow start Reaction Setup (Hantzsch Synthesis) reaction Product Formation (Reflux) start->reaction isolation Isolation (Precipitation & Filtration) reaction->isolation purification Purification & Drying (Washing & Air Dry) isolation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end Pure Product characterization->end Antifungal_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate FF-MAS Enzyme->Intermediate demethylation Block Disrupted Membrane & Cell Death Enzyme->Block Ergosterol Ergosterol Intermediate->Ergosterol multiple steps Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Inhibitor Phenylthiazole Derivative Inhibitor->Enzyme Inhibition

References

The Synthesis of 4-Phenylthiazole: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole moiety is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a multitude of biologically active compounds. Its unique structural and electronic properties have made it a privileged pharmacophore in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound, with a focus on the core methodologies that have shaped its accessibility for research and drug development.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The journey into the synthesis of the thiazole ring system, and by extension this compound, began in the late 19th century. The seminal work in this field was the development of the Hantzsch thiazole synthesis by Arthur Hantzsch in 1887.[1] This robust and versatile method remains a fundamental approach for the construction of the thiazole nucleus.

The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[1][2] For the specific synthesis of this compound derivatives, this typically involves the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with a thioamide. The reaction proceeds through a multi-step mechanism initiated by a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

Evolution of the Hantzsch Synthesis

Over the decades, the foundational Hantzsch synthesis has been refined and adapted to improve efficiency, yield, and reaction conditions. Key advancements include the introduction of microwave-assisted synthesis and the development of one-pot, multi-component reactions.

Microwave-Assisted Hantzsch Synthesis: The application of microwave irradiation has significantly accelerated the Hantzsch reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][4] This technique is particularly valuable for high-throughput synthesis in drug discovery.

One-Pot, Multi-Component Synthesis: To enhance synthetic efficiency, one-pot, multi-component variations of the Hantzsch synthesis have been developed. These methods involve the simultaneous reaction of an α-haloketone, a thioamide, and an aldehyde, often with the aid of a catalyst, to generate more complex thiazole derivatives in a single step.[1][5]

Alternative Synthetic Strategies

While the Hantzsch synthesis remains the most prominent method, other synthetic routes to thiazoles have been reported, although they are less commonly employed for the direct synthesis of this compound.

Cook-Heilbron Thiazole Synthesis: First described in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this method is primarily used for the synthesis of 5-aminothiazoles.[6] It involves the reaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide or dithioacids.[6] While versatile for introducing substituents at the 2nd and 4th positions, its application for the direct synthesis of this compound is not as prevalent as the Hantzsch reaction.[6]

Summary of Synthetic Protocols and Quantitative Data

The following table summarizes the key reaction parameters for different synthetic approaches to this compound derivatives, providing a comparative overview for researchers.

Synthesis MethodReactantsReagents/SolventsConditionsReaction TimeYieldReference(s)
Classical Hantzsch Synthesis 2-Bromoacetophenone, ThioureaMethanolReflux (approx. 65-70°C)30-60 minutesHigh[1][2]
Microwave-Assisted Hantzsch 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, ThioureasMethanolMicrowave irradiation (90-120°C)10-30 minutesUp to 95%[3]
One-Pot, Multi-Component 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesSilica supported tungstosilicic acid (catalyst)Conventional heating or ultrasonic irradiationNot specified79-90%[5]
Iodine-Mediated Synthesis Acetophenone, ThioureaIodineReflux12 hoursGood[7]

Detailed Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard laboratory procedures for the Hantzsch synthesis.[1][2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the solid to air dry completely on a watch glass.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This general procedure is based on modern microwave-assisted protocols.[1][3]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

  • Thiourea or substituted thioamide (1.1-1.5 mmol)

  • Suitable solvent (e.g., methanol, ethanol)

Procedure:

  • Combine the α-haloketone and thioamide in a microwave reaction vessel.

  • Add the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using a standard work-up and purification procedure as described in Protocol 1.

Logical Relationships in this compound Synthesis

The following diagram illustrates the evolution and relationship between the primary synthetic methodologies for constructing the this compound core.

Synthesis_Pathways Hantzsch Hantzsch Thiazole Synthesis (1887) Classical Classical Synthesis (Conventional Heating) Hantzsch->Classical Foundational Method FourPhenylthiazole This compound Core Structure Hantzsch->FourPhenylthiazole Primary Route Microwave Microwave-Assisted Synthesis Classical->Microwave Modernization OnePot One-Pot, Multi-Component Synthesis Classical->OnePot Efficiency Improvement Microwave->FourPhenylthiazole OnePot->FourPhenylthiazole CookHeilbron Cook-Heilbron Synthesis (1947) (Primarily for 5-aminothiazoles) CookHeilbron->FourPhenylthiazole Alternative Route Hantzsch_Workflow Start Start: Reactant Preparation ReactionSetup Reaction Setup (α-Haloketone + Thioamide) Start->ReactionSetup Heating Heating (Conventional or Microwave) ReactionSetup->Heating Cooling Cooling to Room Temperature Heating->Cooling Workup Aqueous Work-up (e.g., Na₂CO₃ addition) Cooling->Workup Isolation Product Isolation (Vacuum Filtration) Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure this compound Derivative Characterization->End

References

The 4-Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique physicochemical properties, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it a valuable framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
5b HT29 (Colon)2.01[4]
5b A549 (Lung)-[1]
5b HeLa (Cervical)-[1]
5b Karpas299 (Lymphoma)-[1]
27 HepG2 (Liver)0.62 ± 0.34[1]
Sorafenib (Reference) HepG2 (Liver)1.62 ± 0.27[1]
Compound 6a OVCAR-4 (Ovarian)1.569 ± 0.06[5]
Compound 4c SKNMC (Neuroblastoma)-[6]

Antimicrobial Activity

The this compound core is also a key feature in a range of compounds with potent antimicrobial properties, including antibacterial and antifungal activities.[7][8][9][10]

Antibacterial Activity

Several this compound derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Antibacterial Activity Data
Compound IDBacterial StrainMIC (µg/mL)Reference
12a-d Escherichia coliModerate Activity[8]
12e-i Staphylococcus aureusModerate Activity[8]
144 Bacillus cereusHigh Activity[11]
11 MRSA16[12]
11 C. difficile8[12]
22 MRSA16[12]
29 MRSA16[12]
31 C. difficile8[12]
Antifungal Activity

Phenylthiazole derivatives have emerged as a promising class of antifungal agents.[7][13] A significant mechanism of action for some of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[2]

Quantitative Antifungal Activity Data
Compound IDFungal StrainMIC (µg/mL)Reference
2e Candida parapsilosis1.23[13]
11 Candida albicans8-32[12]
22 Candida albicans8[12]
29 Candida albicans8[12]
31 Candida albicans8[12]
35 Candida albicans1-2[12]
35 Candida glabrata0.5-1[12]
35 Candida auris2-4[12]
36 Candida albicans4-8[12]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been investigated, with several compounds demonstrating the ability to reduce inflammation in preclinical models.[14][15] A common mechanism of action involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of a representative this compound derivative.

Compound IDAnimal ModelDose% Inhibition of EdemaReference
10b Anti-collagen monoclonal antibody-induced arthritis (mouse)30 mg/kgSignificant[16]
3c Carrageenan-induced rat paw edema50 mg/kg p.o.Most active compound[17]
16 Carrageenan-induced rat paw edema50 mg/kg p.o.46.2[18]
31 Carrageenan-induced rat paw edema50 mg/kg p.o.48.0[18]
Phenylbutazone (Reference) Carrageenan-induced rat paw edema50 mg/kg p.o.44.52[18]

Enzyme Inhibitory Activity

The this compound scaffold serves as a foundation for the development of potent enzyme inhibitors targeting various enzymes implicated in disease.

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition

Dual inhibitors of FAAH and sEH containing the this compound moiety have been identified as promising candidates for the treatment of pain and inflammation.[19][20]

Quantitative FAAH and sEH Inhibitory Activity Data
Compound IDEnzymeIC50 (nM)Reference
4p human FAAH11.1[19]
4p human sEH2.3[19]
SW-17 FAAH9.8[20]
SW-17 sEH2.5[20]
Cholinesterase Inhibition

Certain 2-phenylthiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[21]

Quantitative Cholinesterase Inhibitory Activity Data
Compound IDEnzymeIC50 (µM)Reference
Compound A AChE21.3[21]
Compound A BuChE1.59[21]
Compound B AChE3.14[21]
2-amino-4-(4-chlorophenyl)thiazole hCA I0.008 ± 0.001 (Ki)[22]
2-amino-4-(4-bromophenyl)thiazole hCA II0.124 ± 0.017 (Ki)[22]
2-amino-4-(4-bromophenyl)thiazole AChE0.129 ± 0.030 (Ki)[22]
2-amino-4-(4-bromophenyl)thiazole BuChE0.083 ± 0.041 (Ki)[22]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hantzsch Thiazole Synthesis (General Procedure)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the this compound scaffold.

Materials:

  • α-Bromoacetophenone (or a substituted derivative)

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, combine the α-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).

  • Add ethanol as the solvent and reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by filtration, wash with water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[23]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[8][14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • This compound test compounds

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][9]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • This compound test compounds

  • Plethysmometer or calipers

  • Vehicle (e.g., saline, carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds or the vehicle orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[1][2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound derivatives and a general workflow for their in vitro screening.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Phenylthiazole This compound Derivative Phenylthiazole->PI3K Inhibition PTEN PTEN PTEN->PIP3

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines Phenylthiazole This compound Derivative Phenylthiazole->p38 Inhibition

Caption: Inhibition of the p38 MAP Kinase signaling pathway by this compound derivatives.

Experimental_Workflow Start Start: Synthesis of this compound Derivatives Screening In Vitro Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Opt->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: General experimental workflow for the discovery and development of this compound-based therapeutic agents.

References

The Therapeutic Promise of 4-Phenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its derivatives have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current landscape of this compound derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action to facilitate further research and development in this promising area.

Anticancer Applications

Derivatives of this compound have exhibited significant cytotoxic activity against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Organometallic Ru(II) and Os(II) Complexes A549 (Lung Adenocarcinoma)Low µM range
SW480 (Colon Adenocarcinoma)Low µM range
CH1/PA-1 (Ovarian Teratocarcinoma)Low µM range
Ureido-Substituted Derivatives HepG2 (Hepatocellular Carcinoma)0.62 ± 0.34
N-Phenyl-2-p-tolylthiazole-4-carboxamides SKNMC (Neuroblastoma)10.8 ± 0.08 (for compound 4c)
Hep-G2 (Hepatocellular Carcinoma)11.6 ± 0.12 (for compound 4d)
2-Amino-4-phenylthiazole Derivatives HT29 (Colon Cancer)2.01 (for compound 5b)
Thiazole-Based Ru(II) and Os(II) Metallacycles A549, SW480, CH1/PA-1Low µM range[1]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives A549 (Lung Adenocarcinoma)2.47 to 25.4[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

Several studies suggest that the anticancer activity of this compound derivatives is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Phenylthiazole This compound Derivative Phenylthiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Anti-inflammatory Applications

This compound derivatives have demonstrated potent anti-inflammatory activity in various preclinical models, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effect is often assessed by measuring the reduction in paw edema in animal models. The table below presents the percentage of edema inhibition by representative this compound derivatives.

Compound ID/ReferenceAnimal ModelDoseTime PointEdema Inhibition (%)
Diphenylthiazole-thiazolidin-4-one derivative 13 Carrageenan-induced rat paw edema60 mg/kg3 hPotent activity
Thiazole/oxazole substituted benzothiazole 3c Carrageenan-induced rat paw edema50 mg/kg p.o.-Most active in series
Nitro substituted thiazole derivatives Carrageenan-induced rat paw edema-3 hBetter than standard
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative 7d In vitro--IC50 = 1.27 µg/mL[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of pharmacological agents.[9][10][11][12][13][14][15]

Materials:

  • This compound derivatives

  • Wistar albino rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[16][17]

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) InflammatoryStimuli->PLA2 Upregulates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediates Phenylthiazole This compound Derivative Phenylthiazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Antimicrobial Applications

A growing body of evidence highlights the potent antimicrobial activity of this compound derivatives against a wide range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table provides a summary of the MIC values for various this compound derivatives against different microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Phenylthiazole derivative 3l Candida albicans2[18]
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one 7c, 7d E. coli, S. aureus, B. subtilis6.25[8]
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one 7a, 7b, 7e R. oryzae3.125[8]
4-(4-hydroxyphenyl)-2-phenylthiazole (11) S. aureus, E. coli, A. niger150-200[19]
2-(4-hydroxyphenyl)-4-phenylthiazole (12) S. aureus, E. coli, A. niger125-150[19]
Benzo[d]thiazole derivatives 13, 14 Gram-positive and Gram-negative bacteria50-75[19]
Phenylthiazole derivatives 6a, 6b Pathogenic fungi250[20]
Phenylthiazole derivative 5k Ralstonia solanacearumEC50 = 2.23[21]
Phenylthiazole derivative 5b Sclerotinia sclerotiorumEC50 = 0.51[21]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the minimum inhibitory concentration of an antimicrobial agent.[22]

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Inoculum suspension (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the broth medium directly in the 96-well microplate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial potential of this compound derivatives is depicted below.

Antimicrobial_Workflow Synthesis Synthesis & Purification of this compound Derivatives StockSolution Preparation of Stock Solutions Synthesis->StockSolution MIC_Assay Broth Microdilution (MIC Determination) StockSolution->MIC_Assay MicrobialCulture Preparation of Microbial Inoculum MicrobialCulture->MIC_Assay MBC_MFC_Assay Subculturing for MBC/MFC Determination MIC_Assay->MBC_MFC_Assay DataAnalysis Data Analysis & Interpretation MIC_Assay->DataAnalysis MBC_MFC_Assay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

Caption: General workflow for antimicrobial susceptibility testing of this compound derivatives.

Conclusion

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, inflammation, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective this compound-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical applications.

References

Preliminary Investigation of 4-Phenylthiazole Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of 4-phenylthiazole and its derivatives. This document outlines the cytotoxic effects of these compounds on various cancer cell lines, details the experimental protocols for key cytotoxicity assays, and illustrates the signaling pathways implicated in their mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, has been determined in numerous studies. The following tables summarize the reported IC50 values for various this compound derivatives, providing a comparative view of their efficacy.

Table 1: Cytotoxicity of Phenylthiazole Derivatives in Various Cancer Cell Lines

Compound ID/NameCell LineIC50 Value
3-Nitrophenylthiazolyl derivative (4d)MDA-MB-231 (Breast Cancer)1.21 µM[1]
4-Chlorophenylthiazolyl derivative (4b)MDA-MB-231 (Breast Cancer)3.52 µM[1]
4-Bromophenylthiazolyl derivative (4c)MDA-MB-231 (Breast Cancer)4.89 µM
4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivativesMCF-7 (Breast Cancer)Varies by alkyloxy chain length
Phthalimide-thiazole derivative (5b)MCF-7 (Breast Cancer)0.2 ± 0.01 µM[2]
Phthalimide-thiazole derivative (5k)MDA-MB-468 (Breast Cancer)0.6 ± 0.04 µM[2]
Phthalimide-thiazole derivative (5g)PC-12 (Pheochromocytoma)0.43 ± 0.06 µM[2]
N-phenyl-2-p-tolylthiazole-4-carboxamide (4c)SKNMC (Neuroblastoma)10.8 ± 0.08 µM
N-phenyl-2-p-tolylthiazole-4-carboxamide (4d)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12 µM
2-Phenylthiazole-4-carboxamide (4-Cl derivative)HT-29 (Colon Cancer)1.75 µM[3]

Table 2: Cytotoxicity of Ruthenium(II) and Osmium(II) Metallacycles Derived from this compound

CompoundA549 (Lung Adenocarcinoma) IC50 (µM)SW480 (Colon Adenocarcinoma) IC50 (µM)CH1/PA-1 (Ovarian Teratocarcinoma) IC50 (µM)
Ruthenium Complex 1a1.5 ± 0.10.8 ± 0.11.1 ± 0.1
Osmium Complex 3a0.9 ± 0.10.5 ± 0.10.7 ± 0.1

Data synthesized from multiple sources, including[4].

Experimental Protocols

Standardized protocols are essential for the reliable assessment of cytotoxicity. The following sections provide detailed methodologies for the most common in vitro assays used to evaluate the cytotoxic effects of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

  • 96-well cell culture plates

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound Derivative seed->treat 24h incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[10]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • This compound derivative stock solution

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10][12]

  • LDH Reaction: Add 100 µL of the LDH reaction solution from the kit to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

LDH_Assay_Workflow cluster_setup Setup cluster_reaction Reaction cluster_readout Readout cluster_final Finalization seed_treat Seed & Treat Cells incubate_cells Incubate Plate seed_treat->incubate_cells controls Prepare Controls (Spontaneous & Maximum Release) controls->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_reaction Incubate (30 min) add_reagent->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_absorbance Read Absorbance (490nm) stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell culture plates

  • This compound derivative stock solution

  • Cell lysis buffer

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Induce Apoptosis: Treat cells with the this compound derivative at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-20 minutes.[13]

  • Centrifugation: Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[14][15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[15][16]

  • Measurement: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence for a fluorometric assay using a microplate reader.[14]

  • Data Analysis: Compare the caspase-3 activity in the treated samples to the untreated control to determine the fold-increase in activity.

Caspase3_Assay_Workflow induce Induce Apoptosis with This compound Derivative lyse Lyse Cells induce->lyse centrifuge Centrifuge to Collect Lysate lyse->centrifuge quantify Quantify Protein centrifuge->quantify react Incubate Lysate with Caspase-3 Substrate quantify->react measure Measure Absorbance/Fluorescence react->measure analyze Calculate Fold-Increase in Caspase-3 Activity measure->analyze

Caption: Workflow for the Caspase-3 activity assay.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a common mechanism by which this compound derivatives induce cytotoxicity. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.[2]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation caspase8->caspase3 stress Intracellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic and extrinsic apoptosis pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Some 5-phenylthiazol-2-amine derivatives have been shown to inhibit the PI3K/Akt pathway, contributing to their antitumor activity.[17]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad, FOXO) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Phenylthiazole This compound Derivatives Phenylthiazole->PI3K Phenylthiazole->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been identified as inhibitors of p38 MAP kinase, suggesting a role for this pathway in their cytotoxic mechanism.[18]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Mitogens) MAPKKK MAPKKK (e.g., MEKK, Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Response Cellular Response (Proliferation, Apoptosis) MAPK->Response Phenylthiazole This compound Derivatives Phenylthiazole->MAPK p38 Inhibition

Caption: Modulation of the MAPK signaling pathway.

References

The Natural Occurrence of 4-Phenylthiazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylthiazole scaffold is a privileged heterocyclic motif found in a multitude of synthetic compounds with diverse biological activities. While the chemical space of synthetic this compound derivatives has been extensively explored, their natural occurrence is significantly less documented. This technical guide provides an in-depth exploration of the known naturally occurring this compound analogs, focusing on their isolation, structure, proposed biosynthesis, and biological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Naturally Occurring this compound Analogs: The Thiasporine Family

To date, the primary examples of naturally occurring this compound analogs are the thiasporines, isolated from the marine-derived actinomycete Actinomycetospora chlora (strain SNC-032). This bacterium was isolated from a sediment sample collected in a mangrove swamp in Vava'u, Tonga.[1][2] Bioassay-guided fractionation of the bacterial extract led to the isolation of two this compound-containing compounds, thiasporine B and thiasporine C, alongside thiasporine A, which possesses a related 5-hydroxy-4H-1,3-thiazin-4-one moiety.[1][3]

Data Presentation: Physicochemical Properties and Yields

The following table summarizes the key physicochemical data and isolation yields for the naturally occurring thiasporine analogs. It is important to note that the yields represent the amount of pure compound obtained from a 10 L culture of Actinomycetospora chlora and do not necessarily reflect the absolute concentration within the organism.[1]

CompoundStructureMolecular FormulaMolecular Weight (Da)Isolation Yield (mg/10L culture)
Thiasporine B 2-(methylamino)phenyl)-4-thiazolecarboxylic acidC11H10N2O2S234.283.2
Thiasporine C methyl 2-((2-(methylamino)phenyl)thiazol-4-yl)carboxylateC12H12N2O2S248.301.8

Experimental Protocols

The isolation and structure elucidation of thiasporines B and C involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

General Experimental Workflow

G cluster_cultivation Cultivation & Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation cultivation Large-scale fermentation of Actinomycetospora chlora (10L) adsorption Adsorption of metabolites onto XAD-7-HP resin cultivation->adsorption elution Elution with acetone and concentration to yield crude extract (4.2g) adsorption->elution extraction Solvent-solvent extraction elution->extraction flash_chrom Reversed-phase flash chromatography extraction->flash_chrom sephadex Sephadex LH-20 chromatography flash_chrom->sephadex hplc Reversed-phase HPLC sephadex->hplc spectroscopy HRESIMS, 1D & 2D NMR (COSY, HMQC, HMBC) hplc->spectroscopy

Caption: General workflow for the isolation and identification of thiasporines.

Detailed Methodologies

1. Cultivation and Extraction:

  • Actinomycetospora chlora (SNC-032) was cultured in ten 2.8 L Fernbach flasks, each containing 1 L of a seawater-based medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, 100 mg KBr).[1]

  • The flasks were shaken at 200 rpm at 27 °C for 7 days.[1]

  • After cultivation, sterilized XAD-7-HP resin (20 g/L) was added to each flask, and the culture was shaken for an additional 2 hours to adsorb the organic metabolites.[1]

  • The resin was collected by filtration, washed with deionized water, and eluted with acetone.[1]

  • The acetone eluate was concentrated under reduced pressure to yield the crude extract.[1]

2. Bioassay-Guided Fractionation and Purification:

  • The crude extract was subjected to solvent-solvent extraction and reversed-phase flash chromatography to obtain cytotoxic fractions.[1]

  • Final purification of the active fractions was achieved using Sephadex LH-20 chromatography followed by gradient reversed-phase high-performance liquid chromatography (HPLC) to yield pure thiasporines B and C.[1]

3. Structure Elucidation:

  • The planar structures and molecular formulas of thiasporines B and C were determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive 1D (¹H and ¹³C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

Proposed Biosynthesis of Thiasporines

While the biosynthetic gene cluster for thiasporines has not been experimentally characterized, a plausible biosynthetic pathway has been proposed based on their chemical structures.[1] The pathway is thought to commence with the condensation of anthranilic acid and cysteine.

Proposed Biosynthetic Pathway Diagram

G cluster_pathway Proposed Biosynthesis of Thiasporines B and C precursors Anthranilic acid + Cysteine intermediate_a Intermediate a (hydroxy-thiazolidinecarboxylic acid) precursors->intermediate_a Condensation intermediate_b Intermediate b (dihydro-thiazolecarboxylic acid) intermediate_a->intermediate_b Dehydration oxidation Oxidation intermediate_b->oxidation methylation N-methylation oxidation->methylation thiasporine_b Thiasporine B esterification Esterification thiasporine_b->esterification methylation->thiasporine_b thiasporine_c Thiasporine C esterification->thiasporine_c

Caption: Plausible biosynthetic pathway for thiasporines B and C.

This proposed pathway involves an initial condensation to form a hydroxy-thiazolidinecarboxylic acid intermediate, which then undergoes dehydration to form a dihydro-thiazolecarboxylic acid. Subsequent oxidation and N-methylation are proposed to yield thiasporine B. Thiasporine C is likely formed via the esterification of thiasporine B.[1] Further enzymatic studies are required to validate this hypothesis.

Biological Activity and Signaling Pathways

The initial screening that led to the discovery of the thiasporines was based on the cytotoxic activity of the crude extract against a panel of non-small-cell lung cancer cell lines.[1]

Biological Activity Data
CompoundBiological ActivityCell LineIC₅₀ (µM)
Thiasporine A CytotoxicityH2122 (non-small-cell lung cancer)5.4
Thiasporine B Not Reported--
Thiasporine C Not Reported--

Currently, there is no published data on the specific biological activities of thiasporines B and C. Furthermore, the molecular target and the signaling pathways affected by thiasporine A have not been elucidated. The selective cytotoxicity of the initial extract suggests a specific mechanism of action that warrants further investigation.[1]

Conclusion

The discovery of thiasporines B and C from the marine actinomycete Actinomycetospora chlora has provided the first definitive evidence for the natural occurrence of this compound analogs. Their structures have been elucidated through comprehensive spectroscopic analysis, and a plausible biosynthetic pathway has been proposed. The cytotoxic activity of the related thiasporine A suggests that this class of natural products may have therapeutic potential. However, significant research gaps remain. Future work should focus on the experimental validation of the biosynthetic pathway, a broader evaluation of the biological activities of all thiasporine analogs, and the identification of their molecular targets and associated signaling pathways. The exploration of other marine and terrestrial microorganisms may also lead to the discovery of new, structurally diverse this compound natural products.

References

A Technical Guide to the Fundamental Reactivity of the 4-Phenylthiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activity. A thorough understanding of its fundamental reactivity is crucial for the rational design and synthesis of novel derivatives for drug discovery and development. This technical guide provides an in-depth overview of the core reactivity of the this compound ring, complete with experimental insights and structured data.

Electronic Structure and General Reactivity Profile

The this compound ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its reactivity is governed by the electronic interplay between the electron-rich phenyl group and the distinct electronic nature of the thiazole ring itself.

  • Aromaticity : The thiazole ring possesses aromatic character due to the delocalization of six π-electrons, which imparts significant stability.

  • Electron Distribution : The electron density within the thiazole ring is unevenly distributed.

    • C2 Position : This carbon is the most electron-deficient (electrophilic) due to the inductive effect of the adjacent nitrogen and sulfur atoms. It is susceptible to deprotonation by strong bases and subsequent nucleophilic attack.

    • C5 Position : This is the most electron-rich (nucleophilic) carbon, making it the primary site for electrophilic aromatic substitution.[1]

    • N3 Position : The nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of being protonated or alkylated.[1]

  • Influence of the C4-Phenyl Group : The phenyl group at the C4 position is generally considered an electron-donating group through resonance, which can further enhance the electron density at the C5 position, reinforcing its role as the principal site for electrophilic attack.

Fig. 1: Reactivity map of the this compound core.

Electrophilic Aromatic Substitution

While the thiazole ring is generally less reactive towards electrophiles than benzene, substitution is a key functionalization pathway. The reaction occurs preferentially at the C5 position, driven by its higher electron density.

ReactionReagentsPrimary ProductTypical Yield
Bromination Br₂ in Acetic Acid5-Bromo-4-phenylthiazoleModerate to High
Nitration HNO₃ / H₂SO₄5-Nitro-4-phenylthiazoleVaries

Experimental Protocol: Bromination of 4-(methoxymethyl)thiazole

This protocol for a related 4-substituted thiazole serves as a strong predictive model for the halogenation of this compound.[1]

  • Setup : Dissolve 4-(methoxymethyl)thiazole (1.0 eq) in glacial acetic acid (10 mL) in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

  • Addition : Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (5 mL) dropwise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up : Pour the reaction mixture into ice-water (100 mL). Quench excess bromine with 10% sodium thiosulfate solution.

  • Neutralization & Extraction : Neutralize with saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 30 mL).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 5-bromo-4-(methoxymethyl)thiazole.[1]

Electrophilic_Substitution General Mechanism for Electrophilic Substitution at C5 start This compound + Electrophile (E⁺) intermediate Sigma Complex (Wheland Intermediate) start->intermediate Attack at C5 product 5-E-4-Phenylthiazole + H⁺ intermediate->product Deprotonation

Fig. 2: Mechanism of electrophilic substitution.

Nucleophilic Substitution and C2-Deprotonation

The C2 position is the most acidic proton on the thiazole ring and is susceptible to deprotonation by strong bases like organolithium reagents. The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles.

ReactionReagentsPrimary Product
C2-Lithiation n-BuLi, THF, -78 °C2-Lithio-4-phenylthiazole
Methylation 1. n-BuLi; 2. MeI2-Methyl-4-phenylthiazole

Experimental Protocol: C2-Lithiation and Methylation of 4-(methoxymethyl)thiazole

This protocol illustrates the standard conditions for generating a C2-anion and trapping it with an electrophile, a strategy directly applicable to the this compound core.[1]

  • Setup : In an oven-dried, three-neck flask under an inert atmosphere (argon), prepare a solution of 4-(methoxymethyl)thiazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench : Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction & Work-up : Stir at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour. Quench the reaction with a saturated ammonium chloride solution.

  • Extraction & Purification : Extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[1]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for C-C bond formation.[2] These reactions typically require a halogenated this compound (e.g., 2-bromo- or 5-bromo-4-phenylthiazole) to couple with an organoboron reagent.

Coupling TypeSubstrateCoupling PartnerCatalyst System
Suzuki 5-Bromo-4-R-thiazoleArylboronic AcidPd(PPh₃)₄, Base (K₂CO₃)
Suzuki 2-Bromo-4-R-thiazoleArylboronic AcidPd₂(dba)₃, Ligand, Base

Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromo-thiazole

This generalized protocol is a robust starting point for coupling arylboronic acids with bromo-4-phenylthiazole derivatives.[3]

  • Setup : To a Schlenk flask or microwave vial, add the bromo-4-phenylthiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add an anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction : Stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Suzuki_Coupling_Workflow Simplified Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R¹-Pd(II)L₂-X) pd0->ox_add + R¹-X trans Transmetalation (R¹-Pd(II)L₂-R²) ox_add->trans + R²-B(OH)₂ (Base assisted) red_elim Reductive Elimination (Product Formation) trans->red_elim red_elim->pd0 Releases Product product Product R¹-R² red_elim->product reagents Reagents: R¹-X (Bromo-thiazole) R²-B(OH)₂ (Boronic Acid) reagents->ox_add reagents->trans

Fig. 3: Experimental workflow for a Suzuki cross-coupling reaction.

Cycloaddition Reactions

While the aromatic stability of the thiazole ring can make it a reluctant participant in cycloaddition reactions, derivatives can be designed to undergo such transformations. For instance, 4-alkenyl-2-aminothiazoles can act as "in-out" dienes in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienophiles.[4]

Reaction Profile: [4+2] Cycloaddition of 4-Alkenyl-2-aminothiazoles

  • Diene : The 4-alkenylthiazole system provides the four π-electrons.

  • Dienophile : Electron-deficient alkenes, such as nitroalkenes, are effective partners.[4]

  • Product : The reaction yields tetrahydrobenzothiazole derivatives with high regioselectivity and diastereoselectivity.[4] Often, the initial cycloadduct undergoes a subsequent 1,3-hydrogen migration to re-aromatize the thiazole ring.[4]

Experimental Example: Reaction of 2-amino-4-vinylthiazole with (E)-β-nitrostyrene

  • Reaction : 2-(N,N-dibenzylamino)-4-vinylthiazole is reacted with (E)-β-nitrostyrene in acetonitrile at 25 °C.

  • Outcome : The reaction proceeds in excellent yield (82%) to form a single diastereomer of the corresponding tetrahydrobenzothiazole product after a [4+2] cycloaddition and subsequent 1,3-hydrogen migration.[4]

Fig. 4: Diels-Alder reaction involving a thiazole derivative.

References

Spectroscopic Properties of 4-Phenylthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this important molecule.

Introduction

This compound is a bicyclic aromatic compound consisting of a phenyl ring attached to a thiazole ring at the 4-position. Its structural motif is a key component in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. A thorough understanding of its spectroscopic characteristics is fundamental for researchers engaged in the synthesis, modification, and application of this compound and its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectral data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (thiazole)8.92d2.0
H-5 (thiazole)7.55d2.0
H-2', H-6' (phenyl)7.95m
H-3', H-4', H-5' (phenyl)7.45m

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (thiazole)154.0
C-4 (thiazole)157.2
C-5 (thiazole)114.5
C-1' (ipso-phenyl)134.2
C-2', C-6' (phenyl)126.6
C-3', C-5' (phenyl)129.1
C-4' (phenyl)128.6
Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000MediumAromatic C-H stretch
1610MediumC=C aromatic ring stretch
1480StrongC=N thiazole ring stretch
1450MediumC=C thiazole ring stretch
760, 690StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
161100[M]⁺ (Molecular Ion)
134High[M - HCN]⁺
89Medium[C₇H₅]⁺

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method) : 1-2 mg of solid this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition : A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.

  • GC-MS Parameters :

    • Injector : Split/splitless injector, typically at 250°C.

    • Column : A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Oven Program : A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping up to 280°C.

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Mass Range : A scan range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragments.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of this compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Fragmentation_Pathway Proposed EI Fragmentation Pathway of this compound M [C₉H₇NS]⁺˙ m/z = 161 (Molecular Ion) F1 [C₈H₆S]⁺˙ m/z = 134 M->F1 - HCN F2 [C₇H₅]⁺ m/z = 89 F1->F2 - CS

Caption: Proposed fragmentation of this compound in EI-MS.

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-phenylthiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This advanced methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.

Introduction to this compound Derivatives and Microwave-Assisted Synthesis

This compound derivatives represent a critical class of heterocyclic compounds that are integral to the development of new therapeutic agents. The thiazole ring, fused with a phenyl group, serves as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Notably, certain this compound analogs have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), showing promise for the treatment of pain and inflammation.[1][4] Others have demonstrated significant potential as anticancer agents by inhibiting key signaling pathways, such as the one involving Insulin-like Growth Factor 1 Receptor (IGF1R).[5][6]

Traditional synthetic routes to these compounds, such as the classic Hantzsch thiazole synthesis, often necessitate long reaction times, harsh reaction conditions, and can result in modest yields.[7][8] Microwave-assisted synthesis has emerged as a powerful and eco-friendly alternative, addressing many of the shortcomings of conventional methods.[7][9] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[9][10] This rapid and uniform heating can also lead to cleaner reactions with fewer side products, simplifying purification and increasing overall yields.[11][12]

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. Researchers have successfully developed derivatives with a range of therapeutic applications:

  • Anti-inflammatory and Analgesic Agents: By dually inhibiting sEH and FAAH, this compound derivatives can modulate lipid signaling pathways involved in pain and inflammation, offering a promising avenue for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][13]

  • Anticancer Therapeutics: Certain derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[2][6] Their mechanism of action can involve the inhibition of critical kinases like IGF1R, which are often dysregulated in cancer.[5]

  • Antimicrobial Agents: The thiazole nucleus is a component of many natural and synthetic compounds with antibacterial and antifungal properties.[2][3]

  • Other Therapeutic Areas: Research has also explored the potential of this compound derivatives as antiviral, antimalarial, and anti-HIV agents.[2]

Experimental Protocols for Microwave-Assisted Synthesis

Herein, we provide two detailed protocols for the microwave-assisted synthesis of this compound derivatives, showcasing different synthetic strategies.

Protocol 1: One-Pot Synthesis from Aromatic Ketones, NBS, and Thiourea

This protocol outlines a highly efficient one-pot, three-component synthesis of 2-amino-4-phenylthiazole derivatives under microwave irradiation. This method avoids the isolation of the intermediate α-haloketone, which is often lachrymatory.[11][12]

Materials:

  • Substituted acetophenone (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Thiourea (1.2 mmol)

  • Polyethylene glycol (PEG)-400 and water (1:2 mixture, 3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted acetophenone (1.0 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), and the PEG-400/water mixture (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 80-85 °C for 10-15 minutes. Monitor the formation of the α-bromoketone intermediate via Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, cool the vial to room temperature and add thiourea (1.2 mmol).

  • Reseal the vial and continue the microwave irradiation at 80-85 °C for an additional 15-20 minutes.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Pour the contents of the vial into ice-cold water (20 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-4-phenylthiazole derivative.

Protocol 2: Synthesis from Phenacyl Halides and Thioamides

This protocol describes a two-component condensation reaction between a phenacyl halide and a thioamide under microwave irradiation. This is a versatile method for preparing a variety of 2,4-disubstituted thiazoles.[10]

Materials:

  • Substituted phenacyl bromide (1.0 mmol)

  • Thiobenzamide (1.2 mmol)

  • Anhydrous dichloromethane (DCM) (5 mL)

  • Triethylamine (0.2 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the substituted phenacyl bromide (1.0 mmol), thiobenzamide (1.2 mmol), and anhydrous dichloromethane (5 mL).

  • Add triethylamine (0.2 mL) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 80 °C for 15 minutes.

  • Upon completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • The reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound derivative.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of various this compound derivatives, comparing reaction times and yields with conventional heating methods where applicable.

EntryReactant 1Reactant 2MethodTimeYield (%)Reference
1AcetophenoneThiourea & NBSMicrowave28 min89[11][12]
24-ChloroacetophenoneThiourea & NBSMicrowave30 min86[11][12]
34-MethoxyacetophenoneThiourea & NBSMicrowave32 min84[11][12]
4Phenacyl bromideThiobenzamideMicrowave15 minHigh[10]
5Substituted phenacyl chlorideThiobenzamideConventionalHoursModerate[7]
6Substituted phenacyl chlorideThiobenzamideMicrowave4-8 minHigh[14]
7AcetophenoneThiourea & IodineConventional8 hoursLower[9]
8AcetophenoneThiourea & NaHSO₄-SiO₂Microwave10-15 minHigher[9]

Visualizations

The following diagrams illustrate the experimental workflow for the microwave-assisted synthesis and a relevant signaling pathway where this compound derivatives have shown therapeutic potential.

experimental_workflow cluster_reactants Reactant Preparation cluster_microwave Microwave Irradiation cluster_workup Product Isolation & Purification cluster_product Final Product Reactants Combine Reactants: - Aromatic Ketone - NBS - Thiourea - Solvent (PEG-400/Water) Microwave Irradiate in Microwave Synthesizer (80-85°C, 25-35 min) Reactants->Microwave Step 1 Workup Precipitation in Ice Water Microwave->Workup Step 2 Filtration Vacuum Filtration Workup->Filtration Drying Drying of Solid Filtration->Drying Purification Recrystallization (Ethanol) Drying->Purification Product Pure this compound Derivative Purification->Product

Caption: General workflow for the one-pot microwave-assisted synthesis of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor This compound Derivative Inhibitor->IGF1R Inhibition IGF1 IGF-1 IGF1->IGF1R

Caption: Inhibition of the IGF1R signaling pathway by this compound derivatives in cancer cells.

References

One-Pot Synthesis of Substituted 4-Phenylthiazole Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted 4-phenylthiazole analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as antifungal, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The protocols outlined below detail various methodologies, including the classical Hantzsch thiazole synthesis and modern variations employing microwave and ultrasound irradiation, to improve efficiency and yield.

Introduction

The thiazole ring is a prominent scaffold in many biologically active molecules.[4] The one-pot synthesis of substituted this compound derivatives offers a streamlined and efficient approach to generate diverse analogs for drug discovery and development. These methods typically involve the condensation of an α-haloketone with a thioamide-containing compound.[1] Variations in starting materials, catalysts, and reaction conditions allow for the synthesis of a wide array of substituted analogs with distinct pharmacological profiles.

Methodologies and Experimental Protocols

Several one-pot methodologies for the synthesis of this compound analogs have been developed, each with its own advantages. The choice of method may depend on the desired substitution pattern, available equipment, and desired reaction time and yield.

Protocol 1: Classical Hantzsch Thiazole Synthesis

This method is a foundational approach for synthesizing 2-amino-4-phenylthiazole derivatives.[1]

Materials:

  • Substituted 2-bromoacetophenone (1.0 mmol)

  • Thiourea or substituted thioamide (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-bromoacetophenone and thiourea in ethanol.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole analog.

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[6][7][8]

Materials:

  • Substituted acetophenone (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Thiourea or substituted thioamide (1.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted acetophenone and NBS in ethanol.

  • Irradiate the mixture in a microwave reactor at 80-100°C for 5-10 minutes to form the α-bromoacetophenone in situ.

  • Add the thiourea or substituted thioamide to the reaction mixture.

  • Continue microwave irradiation at 100-120°C for an additional 10-15 minutes.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Isolate the product by filtration, wash with water, and purify by recrystallization.

Protocol 3: Ultrasound-Assisted One-Pot Synthesis

Sonication provides an alternative energy source that can promote the reaction at lower temperatures.[9][10][11][12]

Materials:

  • Substituted 2-bromoacetophenone (1.0 mmol)

  • Thiourea or substituted thioamide (1.2 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., Ceric Ammonium Nitrate - CAN) (optional, 0.1 mmol)

Procedure:

  • In a flask, combine the substituted 2-bromoacetophenone, thiourea, and catalyst (if used) in ethanol.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid, wash with water, and purify by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data obtained from various one-pot synthesis methods for substituted this compound analogs.

Methodology Catalyst/Promoter Temperature (°C) Time Yield (%) Reference
Classical HantzschNone78 (Reflux)2-4 h75-85[1]
Microwave-AssistedNone100-12015-25 min84-92[7]
Ultrasound-AssistedCANRoom Temp.30-60 min88-95[9]
Catalyst-FreeNone10-156 hHigh to excellent[13]
Silica Supported Tungstosilicic AcidSiW/SiO2651.5-3.5 h79-90[4]

Visualizations

Experimental Workflow for One-Pot Synthesis

The following diagram illustrates a generalized workflow for the one-pot synthesis of substituted this compound analogs.

G General Workflow for One-Pot Synthesis A Reactant Mixing (α-haloketone/ketone + thioamide) B One-Pot Reaction (Conventional Heating, Microwave, or Ultrasound) A->B C Reaction Monitoring (TLC) B->C D Product Precipitation/Isolation (Addition of Water) C->D E Purification (Filtration, Recrystallization, or Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the one-pot synthesis of this compound analogs.

Hantzsch Thiazole Synthesis Mechanism

The underlying chemical transformation for the formation of the thiazole ring is the Hantzsch synthesis.

G Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates A α-Haloketone C Thioether Intermediate A->C Nucleophilic Attack B Thioamide B->C D Hemiaminal Intermediate C->D Intramolecular Cyclization E This compound Analog D->E Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Signaling Pathway Inhibition by this compound Analogs

Substituted this compound analogs have been identified as inhibitors of various biological pathways implicated in diseases like cancer and fungal infections.

G Inhibition of Cellular Pathways cluster_cancer Cancer Cell Proliferation cluster_fungal Fungal Cell Viability A Microtubule Dynamics C Cell Cycle Arrest & Apoptosis A->C B Tubulin Polymerization B->A D Ergosterol Biosynthesis F Cell Membrane Disruption D->F E 14α-demethylase (CYP51) E->D G This compound Analogs G->B G->E

Caption: Inhibition of tubulin polymerization and ergosterol biosynthesis by this compound analogs.

Biological Activities

Substituted this compound analogs exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

  • Antifungal Activity: Many derivatives have demonstrated potent activity against various fungal strains, including Candida albicans.[2] The proposed mechanism of action for some of these compounds is the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[2]

  • Anticancer Activity: Several this compound derivatives have been reported to possess significant antiproliferative activity against various cancer cell lines.[5][14] One of the key mechanisms identified is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]

  • Anti-inflammatory and Other Activities: In addition to antifungal and anticancer properties, these compounds have also been investigated for their anti-inflammatory, antibacterial, and antiviral activities.[1][3][4]

Conclusion

The one-pot synthesis of substituted this compound analogs provides a versatile and efficient platform for the generation of novel therapeutic agents. The methodologies presented here, ranging from classical heating to modern microwave and ultrasound-assisted techniques, offer researchers a variety of options to synthesize these valuable compounds. The diverse biological activities exhibited by this class of molecules underscore their potential in the development of new drugs for a range of diseases. Further exploration of the structure-activity relationships of these analogs will continue to drive the discovery of more potent and selective therapeutic candidates.

References

protocol for the synthesis of 4-phenylthiazole-based Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 4-Phenylthiazole-Based Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive , compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocol details a two-step synthesis beginning with the preparation of the 2-amino-4-phenylthiazole precursor, followed by its condensation with various aromatic aldehydes to form the target Schiff bases. Methodologies for purification and characterization using standard analytical techniques are also described. All quantitative data is presented in structured tables for clarity, and key workflows are illustrated with diagrams.

Introduction

Schiff bases are compounds characterized by an azomethine or imine group (-C=N-). They are typically formed through the condensation of a primary amine with an active carbonyl compound. When integrated with heterocyclic scaffolds like this compound, the resulting Schiff bases often exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This protocol offers a reliable and reproducible method for synthesizing these valuable compounds, providing a foundational methodology for researchers in drug discovery and organic synthesis.

Synthesis Overview

The synthesis is a two-stage process:

  • Stage 1: Synthesis of 2-Amino-4-phenylthiazole. This key intermediate is prepared via the Hantzsch thiazole synthesis, involving the condensation of acetophenone and thiourea in the presence of iodine as an oxidizing agent.[3][4]

  • Stage 2: Synthesis of Schiff Bases. The 2-amino-4-phenylthiazole is condensed with various substituted aromatic aldehydes in an alcoholic solvent, often with an acid catalyst, to yield the final this compound-based Schiff base.[5][6]

synthesis_overview Overall Synthesis Workflow Reactants1 Acetophenone + Thiourea + Iodine Intermediate 2-Amino-4-phenylthiazole Reactants1->Intermediate Stage 1: Hantzsch Synthesis Product This compound-based Schiff Base Intermediate->Product Stage 2: Condensation Reactants2 Substituted Aromatic Aldehyde Reactants2->Product Characterization Characterization (FT-IR, NMR, MS) Product->Characterization Purity & Structure Confirmation

Caption: High-level overview of the two-stage synthesis process.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • Acetophenone (0.1 mol, 12.0 g)

  • Thiourea (0.2 mol, 15.2 g)

  • Iodine (0.1 mol, 25.4 g)

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 7-12 hours.[3][4] The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solidified mixture with a sufficient amount of diethyl ether to remove unreacted iodine and acetophenone.

  • Suspend the washed solid in water and add ammonium hydroxide solution until the mixture is basic to neutralize any remaining acid.

  • Filter the crude product, wash it with cold water, and dry it.

  • Recrystallize the crude 2-amino-4-phenylthiazole from methanol to obtain a purified solid.

stage1_workflow Protocol: Synthesis of 2-Amino-4-phenylthiazole Start Combine Reactants: Acetophenone, Thiourea, Iodine Reflux Reflux for 7-12 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Wash Wash with Diethyl Ether Cool->Wash Neutralize Neutralize with NH4OH Wash->Neutralize Filter Filter and Dry Crude Product Neutralize->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize End Purified 2-Amino-4-phenylthiazole Recrystallize->End

Caption: Step-by-step workflow for synthesizing the aminothiazole precursor.

Stage 2: General Protocol for Schiff Base Synthesis

This general procedure can be adapted for various aldehydes.[1][2][6]

Materials:

  • 2-Amino-4-phenylthiazole (0.01 mol)

  • Substituted aromatic aldehyde (0.01 mol)

  • Absolute Ethanol or Methanol (20-40 mL)

  • Catalyst: Glacial acetic acid or concentrated sulfuric acid (2-3 drops)

Procedure:

  • Dissolve 2-amino-4-phenylthiazole (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in absolute ethanol (20-30 mL) in a round-bottom flask.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated H₂SO₄ to the mixture.[5][6]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3-5 hours.[1][6]

  • Monitor the reaction's progress using TLC (e.g., using a mobile phase of ethyl acetate and n-hexane).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid Schiff base, wash it with a small amount of cold ethanol, and dry it under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various this compound-based Schiff bases derived from different aldehydes.

EntryAldehyde ReactantSolventCatalystTime (h)Yield (%)Reference
1Indole-3-carbaldehydeEthanolConc. H₂SO₄3-490%[6]
25-Bromo-indole-3-carbaldehydeEthanolConc. H₂SO₄3-492%[6]
35-Nitro-indole-3-carbaldehydeEthanolConc. H₂SO₄3-489%[6]
4BenzaldehydeMethanolNone5-[1]
53,4-DimethoxybenzaldehydeMethanolGlacial Acetic Acid5-755%[2]
64-(Dimethylamino)benzaldehydeMethanolGlacial Acetic Acid10-12-[2]
73-Aldehydosalicylic acidEthanolGlacial Acetic Acid4-572%[5]

Note: Yields are as reported in the cited literature and may vary.

Characterization of Schiff Bases

The structure of the synthesized Schiff bases must be confirmed using spectroscopic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Disappearance of the characteristic N-H stretching bands of the primary amine (approx. 3300-3450 cm⁻¹).

    • Disappearance of the aldehyde C=O stretching band (approx. 1700 cm⁻¹).

    • Appearance of a strong absorption band for the imine (-C=N-) group in the region of 1600-1630 cm⁻¹.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal is a singlet for the azomethine proton (-CH=N-), which typically appears downfield between δ 8.5 and 8.7 ppm.[6] Aromatic protons will produce a series of multiplets in the δ 7.0-8.2 ppm range. The disappearance of the -NH₂ signal from the starting material is also a key indicator.

    • ¹³C NMR: The formation of the imine bond is confirmed by a signal for the azomethine carbon (-C=N-) in the δ 160-166 ppm range.[6][7]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to confirm the molecular weight of the product by identifying the molecular ion peak [M]⁺ or [M+H]⁺.[6]

References

Application of 4-Phenylthiazole in Antifungal Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. This necessitates the exploration of novel chemical scaffolds for the development of more effective antifungal agents. The 4-phenylthiazole core has emerged as a promising pharmacophore in the design of new antifungal drugs, demonstrating a broad spectrum of activity against various fungal pathogens. This document provides a comprehensive overview of the application of this compound derivatives in antifungal drug discovery, including quantitative data on their efficacy, detailed experimental protocols, and insights into their mechanisms of action.

Antifungal Activity of this compound Derivatives

Numerous studies have highlighted the potent in vitro and in vivo antifungal activities of various this compound derivatives. These compounds have shown efficacy against a wide range of clinically relevant fungi, including Candida species, Cryptococcus neoformans, Aspergillus species, and dermatophytes, as well as several plant-pathogenic fungi.[1][2] The antifungal potency is often comparable or superior to existing antifungal drugs like fluconazole.

Quantitative Antifungal Activity Data

The following tables summarize the minimum inhibitory concentration (MIC), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values of selected this compound derivatives against various fungal species, as reported in the literature.

Table 1: Antifungal Activity of (4-phenyl-1,3-thiazol-2-yl) hydrazine (Compound 31C) against Pathogenic Fungi [1][2]

Fungal SpeciesMIC (μg/mL)
Candida albicans0.0625
Pathogenic Fungi (general)0.0625 - 4

Table 2: Antifungal Activity of 4-(4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives [3]

CompoundFungal SpeciesIC50 (μM/24h)IC50 (μM/48h)MIC50 (μM/48h)
2dC. parapsilosis2.372.37-
2eC. parapsilosis2.471.23-
2gC. parapsilosis--2.15
2iC. parapsilosis--2.36
2eC. albicans--Similar to Fluconazole and Ketoconazole

Table 3: Antifungal Activity of 2-hydrazinyl-4-phenyl-1,3-thiazole Derivatives against Candida albicans [4]

CompoundMIC (μg/mL)
7a3.9
7b3.9
7c3.9
Fluconazole (Reference)15.62

Table 4: Antifungal Activity of Phenylthiazole Derivatives Containing an Acylhydrazone Moiety against Magnaporthe oryzae [5][6]

CompoundEC50 (μg/mL)
E41.66
E102.01
E142.26
E171.45
E231.50
E261.29
E272.65
Isoprothiolane (Commercial Fungicide)3.22
Phenazine-1-carboxylic acid (Commercial Fungicide)27.87

Mechanisms of Antifungal Action

The antifungal activity of this compound derivatives appears to be multifactorial, with different derivatives potentially acting through distinct mechanisms. Two prominent mechanisms of action that have been investigated are the induction of oxidative stress and the inhibition of ergosterol biosynthesis.

Induction of Oxidative Stress

One proposed mechanism involves the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and subsequent cell death. The compound (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) has been shown to increase ROS levels in Candida albicans.[1][2] This accumulation of ROS can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to fungal cell death.[1] The antifungal activity of this compound was significantly reduced in the presence of ROS scavengers, further supporting this mechanism.[1]

G cluster_fungal_cell Fungal Cell ROS Reactive Oxygen Species (ROS) Accumulation OxidativeDamage Oxidative Damage (DNA, Proteins, Lipids) ROS->OxidativeDamage CellDeath Fungal Cell Death OxidativeDamage->CellDeath Phenylthiazole This compound Derivative (e.g., Compound 31C) Phenylthiazole->ROS Induces

Caption: Proposed mechanism of action of a this compound derivative via induction of oxidative stress.

Inhibition of Ergosterol Biosynthesis

Another key mechanism of action for some this compound derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition. This mechanism is similar to that of the widely used azole class of antifungal drugs.[3]

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane CYP51->Ergosterol Catalyzes GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition Phenylthiazole This compound Derivative Phenylthiazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by this compound derivatives targeting CYP51.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound derivatives for antifungal activity, based on methodologies cited in the literature.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[8]

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of fungal biofilms.

Materials:

  • Test compounds

  • Fungal strains

  • Appropriate growth medium for biofilm formation (e.g., RPMI-1640)

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

Procedure:

  • Add serial dilutions of the test compound to the wells of a 96-well plate.

  • Add the fungal inoculum to each well.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

  • After incubation, gently wash the wells to remove non-adherent cells.

  • Quantify the biofilm formation using the XTT reduction assay, which measures the metabolic activity of the cells in the biofilm.

  • A reduction in the XTT signal in the presence of the compound indicates inhibition of biofilm formation.[2]

In Vivo Efficacy Study using Galleria mellonella Model

The Galleria mellonella (greater wax moth) larva is a useful in vivo model for assessing the efficacy of antifungal compounds.

Materials:

  • Test compounds

  • Fungal pathogen (e.g., Candida albicans)

  • G. mellonella larvae

  • Micro-syringe

Procedure:

  • Infect a group of larvae with a lethal dose of the fungal pathogen by injecting the inoculum into the hemocoel.

  • Administer the test compound to the infected larvae at different concentrations, typically one hour post-infection.

  • Include a control group of infected larvae that receive a placebo (e.g., the vehicle used to dissolve the compound).

  • Monitor the survival of the larvae daily for a set period (e.g., 7 days).

  • An increase in the survival rate of the larvae treated with the test compound compared to the control group indicates in vivo efficacy.[1][2]

G cluster_workflow Antifungal Drug Discovery Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (MIC, Biofilm Inhibition) Synthesis->InVitro InVivo In Vivo Efficacy (G. mellonella model) InVitro->InVivo Active Compounds Mechanism Mechanism of Action Studies (ROS, Enzyme Inhibition) InVivo->Mechanism Lead Lead Optimization Mechanism->Lead

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of this compound, primarily focusing on the widely used Hantzsch thiazole synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve it?

    Answer: Low or no yield in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reactant quality, reaction conditions, and potential side reactions.

    • Reactant Purity: Ensure the purity of your starting materials, the α-haloketone (e.g., 2-bromoacetophenone) and the thioamide (e.g., thiourea). Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1] If necessary, recrystallize or chromatograph the starting materials.

    • Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[1] If the reaction is performed at room temperature, consider increasing the temperature. Optimization studies have shown that increasing the temperature, for instance to 80°C, can significantly improve yields.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time. However, be aware that excessively long reaction times can sometimes lead to increased by-product formation.

    • Solvent Choice: The solvent plays a crucial role in reaction rate and yield.[2] While alcohols like methanol and ethanol are common, the optimal solvent can be substrate-dependent. It is advisable to perform small-scale solvent screening to find the best option for your specific reaction.[2] In some cases, a mixture of solvents, such as ethanol/water, has been shown to improve yields.[3]

    • Stoichiometry: While a 1:1 stoichiometry is the theoretical standard, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion by ensuring the full consumption of the α-haloketone.[4]

Issue 2: Presence of Multiple Products or Impurities

  • Question: My TLC analysis of the crude product shows multiple spots, indicating impurities or side products. How can I improve the reaction's selectivity?

    Answer: The formation of multiple products can be due to side reactions or impurities in the starting materials. Here are some strategies to enhance selectivity:

    • Control of pH: The pH of the reaction medium can influence the reaction pathway. Under strongly acidic conditions, there is a possibility of forming 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][5] The final product is often isolated after neutralization with a weak base like sodium carbonate to precipitate the free thiazole.[1][6]

    • Catalyst Use: The use of a catalyst can improve reaction rates and, in some cases, selectivity. For instance, copper silicate has been used as a reusable heterogeneous catalyst in the synthesis of 2-amino-4-phenylthiazole derivatives, leading to high yields and shorter reaction times.[7]

    • Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can reduce reaction times and minimize the formation of byproducts.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound product. What are the best practices for purification?

    Answer: Effective purification is crucial for obtaining a high-purity product and an accurate yield calculation.

    • Column Chromatography: This is a widely used method for purifying thiazole derivatives.[8] The choice of solvent system is critical and should be determined by preliminary TLC analysis to achieve good separation between the product and impurities.[8]

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures.

    • Work-up Procedure: A proper work-up is essential before purification. This typically involves neutralizing the reaction mixture, followed by extraction of the product into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    A1: The Hantzsch thiazole synthesis is the most common and versatile method.[4] It involves the condensation reaction between an α-haloketone and a thioamide.[4]

  • Q2: How can I accelerate the synthesis of this compound?

    A2: Microwave-assisted synthesis is a proven method to significantly reduce reaction times, often from hours to minutes, while improving yields.[4] The use of certain catalysts can also enhance reaction rates.[7]

  • Q3: Are there any greener synthesis methods available?

    A3: Yes, research has focused on developing more environmentally friendly protocols. This includes the use of reusable catalysts, solvent-free reaction conditions, and ultrasonic irradiation.[3][9]

  • Q4: How does the choice of α-haloketone affect the reaction?

    A4: The reactivity of the α-haloketone is a key factor. α-bromoketones are commonly used and are generally more reactive than α-chloroketones, which can lead to shorter reaction times and higher yields.

  • Q5: Can I use a one-pot, multi-component reaction to synthesize more complex this compound derivatives?

    A5: Yes, modern variations of the Hantzsch synthesis allow for efficient one-pot, three-component reactions where an α-haloketone, a thioamide, and an aldehyde are condensed together, often with a catalyst, to form more complex thiazole derivatives.[4]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of this compound synthesis.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Yield (%)
1WaterRefluxLow
2EthanolRefluxHigh
3MethanolRefluxHigh
41-ButanolRefluxHigh
52-PropanolRefluxHigh
6Ethanol/Water (1:1)6587

Data adapted from references[3].

Table 2: Effect of Catalyst on Yield

EntryCatalystTime (h)Yield (%)
1None5Trace
2Copper Silicate (10 mol%)1.592

Data adapted from reference[7].

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

MethodReaction TimeYield (%)
Conventional Heating (Reflux)8 hoursLower
Microwave Irradiation (90°C)30 minutesUp to 95%

Data adapted from a similar system described in reference[4].

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole [4]

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.

Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives [4]

  • Reaction Setup: In a microwave reaction vessel, combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a target temperature (e.g., 90-120°C) for 10-30 minutes.

  • Work-up and Isolation: After cooling, isolate the product using the work-up and purification procedures described in Protocol 1.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound synthesis.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Troubleshooting_Yield LowYield Low Yield Purity Check Reactant Purity LowYield->Purity Temp Optimize Temperature LowYield->Temp Time Adjust Reaction Time LowYield->Time Solvent Screen Solvents LowYield->Solvent Stoichiometry Vary Stoichiometry LowYield->Stoichiometry Experimental_Workflow Start Combine Reactants & Solvent Reaction Heating / Microwave Start->Reaction Workup Cool & Quench (e.g., Na2CO3) Reaction->Workup Isolation Filtration / Extraction Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Product Pure this compound Purification->Product

References

troubleshooting byproduct formation in 4-phenylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Phenylthiazole Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly byproduct formation, encountered during the synthesis of this compound and its derivatives via the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch reaction is giving a low yield of the desired this compound. What are the common causes?

Low yields in the Hantzsch synthesis can stem from several factors. The most common issues include incomplete reactions, degradation of starting materials, or the formation of side products. Key areas to investigate are reaction temperature, reaction time, and the purity of your starting materials (α-haloketone and thioamide). For instance, using an α-bromoketone (e.g., 2-bromoacetophenone) is often more effective than the corresponding chloro-variant due to its higher reactivity.[1] Additionally, modern variations such as microwave-assisted synthesis can significantly improve yields and reduce reaction times.[2][3][4][5]

Q2: I am observing a significant impurity with a higher molecular weight than my product. What could it be?

A common byproduct in the Hantzsch synthesis is a 1,4-dithiane derivative, which arises from the reaction of two molecules of the thioamide with two molecules of the α-haloketone. Another possibility is the self-condensation of the α-haloketone under basic or heated conditions. Careful control over stoichiometry and slow, controlled addition of the α-haloketone to the thioamide solution can help minimize these side reactions.

Q3: My final product seems to contain unreacted starting materials. How can I improve conversion and purification?

Unreacted starting materials are a frequent issue. To drive the reaction to completion, consider the following:

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[2] This ensures the more expensive α-haloketone is fully consumed.

  • Temperature & Time: Ensure the reaction is heated (e.g., reflux in ethanol or methanol) for a sufficient duration (30-60 minutes or more) until TLC analysis shows consumption of the limiting reagent.[1][2]

  • Purification: The this compound product is often poorly soluble in aqueous solutions.[1] After the reaction, pouring the mixture into a basic solution (like 5% sodium carbonate) will neutralize the HBr or HCl formed and precipitate the free-base thiazole product, leaving unreacted thioamide and salts in the solution.[1][2] The crude product can then be collected by vacuum filtration and washed.[2]

Q4: Can the reaction conditions influence the formation of isomers?

Yes, particularly when using N-substituted thioamides. Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, performing the condensation under acidic conditions (e.g., in the presence of 10M HCl) can lead to the formation of a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles.[6] The ratio of these isomers is influenced by the specific acid concentration, temperature, and the structure of the starting materials.[6]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common issues during this compound synthesis.

G start Problem Observed in Synthesis low_yield Low Yield or Incomplete Reaction start->low_yield impurity Unexpected Byproduct (TLC/LC-MS) start->impurity check_conditions Verify Reaction Conditions: - Temperature? - Time? - Stoichiometry? low_yield->check_conditions check_reagents Check Reagent Purity: - Fresh α-haloketone? - Thioamide purity? low_yield->check_reagents optimize_workup Optimize Workup: - Correct pH for precipitation? - Sufficient washing? low_yield->optimize_workup characterize Characterize Impurity: - Mass Spec (MS) - NMR Spectroscopy impurity->characterize solution_conditions Solution: Increase temp/time. Use 1.1-1.5 eq. thioamide. Consider microwave synthesis. check_conditions->solution_conditions solution_reagents Solution: Recrystallize thioamide. Use fresh/distilled α-haloketone. check_reagents->solution_reagents solution_workup Solution: Use 5% Na2CO3 for workup. Wash solid with cold water. optimize_workup->solution_workup solution_byproduct Solution: - Slow addition of α-haloketone. - Lower reaction temperature. - Column chromatography. characterize->solution_byproduct

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard Hantzsch synthesis adapted from common laboratory procedures.[1][2] It uses 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • 20 mL vial or round-bottom flask, stir bar, stir plate with heating

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL vial equipped with a magnetic stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring to a gentle reflux (~65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid (filter cake) with cold deionized water to remove residual salts.

  • Allow the product to air dry completely on a watch glass.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the Hantzsch synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis a 1. Combine Reactants (α-Haloketone & Thioamide) b 2. Add Solvent (e.g., Ethanol) a->b c 3. Heat & Stir (Conventional or Microwave) b->c d 4. Cool to RT c->d e 5. Precipitate Product (Add base, e.g., Na2CO3) d->e f 6. Isolate Solid (Vacuum Filtration) e->f g 7. Wash & Dry f->g h 8. Characterization (NMR, MS, MP) g->h

Caption: General Laboratory Workflow for Hantzsch Thiazole Synthesis.[2]

Data Presentation

Optimizing reaction conditions can significantly impact yield and purity. The choice between conventional heating and microwave irradiation is a key consideration.

Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis

ParameterConventional HeatingMicrowave-AssistedAdvantage of Microwave
Reagents α-haloketone (1 eq), Thioamide (1.1-1.5 eq)α-haloketone (1 eq), Thioamide (1.1-1.5 eq)Similar stoichiometry
Solvent Ethanol, MethanolEthanol, MethanolSimilar solvents
Temperature 65-80°C (Reflux)90-120°CHigher temp, faster kinetics
Time 30 - 120 minutes10 - 30 minutesSignificant time reduction
Typical Yields Good to ExcellentExcellentOften higher yields
Energy Use Moderate to HighLowMore energy efficient

Data compiled from various sources describing Hantzsch synthesis optimizations.[2][3][7][8]

References

Technical Support Center: 4-Phenylthiazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling this important synthesis from the lab to pilot and manufacturing scales.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of this compound synthesis, primarily focusing on the widely used Hantzsch thiazole synthesis.

Q1: My reaction yield is high at the lab scale but drops significantly upon scale-up. What are the potential causes?

A: A decrease in yield during scale-up is a common problem and can be attributed to several factors that are less pronounced in a small flask:

  • Inefficient Heat Transfer: The Hantzsch synthesis is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, causing decomposition of reactants, intermediates, or the final product, and promoting side reactions.[1]

  • Poor Mixing: Inadequate agitation in a large vessel can result in non-homogenous reaction mixtures. This leads to localized areas of high reactant concentration, which can cause side reactions, and areas of low concentration, resulting in incomplete conversion.

  • Reagent Addition Rate: The rate of addition of one reactant to another becomes critical at scale. Adding a reactant too quickly can cause a rapid exotherm that is difficult to control, while adding it too slowly can unnecessarily prolong the reaction time, potentially leading to degradation.

  • Changes in Purity of Starting Materials: Different batches or grades of starting materials are often used for larger scale synthesis. Impurities that were negligible at a small scale can have a significant impact on a larger reaction.

Q2: I am observing a new, significant impurity in my large-scale batch that was not present or was a minor component in the lab. How do I identify and mitigate it?

A: The formation of new impurities at scale is often related to the issues of heat and mass transfer mentioned above.

  • Common Side Reactions: Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[2] Overheating can lead to the formation of dimeric or polymeric byproducts.

  • Identification: The first step is to characterize the impurity using techniques like LC-MS, NMR, and IR spectroscopy. Understanding the structure will provide clues about its formation pathway.

  • Mitigation Strategies:

    • Improve Temperature Control: Ensure your reactor's cooling system is adequate. Consider using a jacketed reactor with a thermal control unit.

    • Optimize Reagent Addition: Implement a controlled addition profile, potentially adding the limiting reagent subsurface to ensure rapid mixing and dispersion.

    • Re-evaluate Stoichiometry: A slight excess of the thioamide (e.g., thiourea) is common at the lab scale, but this may need to be re-optimized for large-scale production to minimize side reactions.[3]

Q3: The work-up and isolation of my product are proving difficult at a larger scale. What can I do?

A: Procedures that are simple in the lab, like filtration and recrystallization, can become bottlenecks at scale.

  • Filtration Issues: If the product precipitates as very fine particles, it can clog filters. Consider adjusting the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to encourage the growth of larger crystals.

  • Purification Challenges: While many 2-amino-4-phenylthiazole products are pure enough after precipitation, some derivatives may require further purification.[3] Column chromatography is often not feasible for large quantities.[4][5] Consider scalable alternatives like recrystallization from a suitable solvent system or slurry washes.

  • Drying: Air drying on a watch glass is not practical for kilograms of material. A vacuum oven or a filter dryer should be used to efficiently remove residual solvents.

Q4: What are the key safety considerations when scaling up the Hantzsch synthesis of this compound?

A: The primary safety concern is managing the reaction exotherm to prevent a thermal runaway.[1][6]

  • Thermal Hazard Assessment: Before any scale-up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[7] This will help determine the onset temperature of the exotherm and the potential for a runaway reaction.

  • Reactor Safety: Ensure the reactor is equipped with adequate cooling capacity, an emergency quenching system, and a rupture disc or relief valve.

  • Handling of Reagents: α-haloketones (like 2-bromoacetophenone) are lachrymators and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are mandatory.

Quantitative Data Presentation

The following tables summarize typical reaction parameters found in literature for lab-scale synthesis and illustrate key considerations for scale-up.

Table 1: Lab-Scale Synthesis Parameters for 2-Amino-4-phenylthiazole Derivatives

ParameterConventional HeatingMicrowave-AssistedUltrasonic-Assisted
Reactants α-haloketone, Thioureaα-haloketone, Thioureaα-haloketone, Thiourea, Aldehyde
Solvent Methanol, EthanolMethanol, EthanolEthanol
Temperature 65-78 °C[2][3]90-120 °C[8]Room Temperature[9]
Reaction Time 30-60 minutes[3]10-30 minutes[8]2 hours[9]
Typical Yield High[3]89-95%[8]79-90%[9]

Table 2: Illustrative Comparison of Lab vs. Scale-Up Process Parameters

ParameterLab Scale (e.g., 100 mL flask)Pilot Scale (e.g., 100 L reactor)Key Scale-Up Consideration
Heat Transfer High surface area to volume ratio; rapid heating/coolingLow surface area to volume ratio; slower heat removalPotential for uncontrolled exotherms and side reactions.[1]
Mixing Magnetic stirrer; rapid homogenizationImpeller/baffle system; potential for dead zonesInhomogeneity can lead to localized high concentrations and byproduct formation.
Reagent Addition Manual, all at once or via dropping funnelControlled pump addition over a set timeRate must be carefully controlled to manage heat generation.
Work-up Precipitation, vacuum filtration (Buchner funnel)Crystallization, centrifugation or filter-dryerFiltration and drying times can become significant bottlenecks.
Cycle Time ~2-4 hoursPotentially >24 hoursEach unit operation takes longer; efficiency is critical.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classical Hantzsch synthesis adapted from standard laboratory procedures.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, combine 2-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (5.7 g, 75.0 mmol).

  • Add methanol (50 mL) and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 65-70°C) with stirring for 45 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of 5% aqueous sodium carbonate solution while stirring. A yellow precipitate will form.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Protocol 2: Key Considerations for Pilot-Scale Synthesis (e.g., 10 kg Scale)

This section outlines critical modifications and safety measures for scaling up the synthesis.

Equipment:

  • Jacketed glass-lined or stainless-steel reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probes, a reflux condenser, and addition ports.

  • A thermal control unit for precise heating and cooling of the reactor jacket.

  • A pump for controlled addition of solutions.

  • A filter-dryer or centrifuge for product isolation and drying.

Scale-Up Considerations:

  • Safety First: Conduct a full thermal hazard analysis (e.g., using ARC) to understand the thermal profile of the reaction at concentration.[7] Ensure all safety features of the reactor are operational.

  • Reagent Charging: Charge the reactor with thiourea and methanol first and begin agitation. The 2-bromoacetophenone can be dissolved in a minimal amount of methanol and added via a pump over a period of 30-60 minutes. This controlled addition is crucial to manage the exotherm.

  • Temperature Control: Program the thermal control unit to maintain the internal reaction temperature at the desired setpoint (e.g., 65°C). The jacket temperature will likely need to be significantly lower to absorb the heat generated by the reaction. Monitor the internal and jacket temperatures closely.

  • Reaction Monitoring: Take samples periodically to monitor the reaction progress by HPLC to ensure it goes to completion.

  • Work-up and Isolation:

    • Transfer: The reaction mixture can be transferred via a dip tube and pump to a separate vessel containing the sodium carbonate solution.

    • Precipitation/Crystallization: The precipitation should be done under controlled temperature conditions to influence crystal size and filterability. A slow addition or a controlled cooling profile may be necessary.

    • Isolation: Use a centrifuge or a filter-dryer for solid-liquid separation. This is much more efficient than large-scale vacuum filtration.

    • Washing: Wash the product cake directly in the isolation equipment with pre-chilled water.

    • Drying: Dry the product under vacuum in the filter-dryer until the solvent content meets specifications.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 S-Nucleophilic Attack (SN2 Reaction) Reactants->SN2 Intermediate1 S-Alkylation Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Product This compound Product Dehydration->Product Troubleshooting_Yield Start Low Yield at Scale CheckTemp Review Temperature Profile. Was exotherm controlled? Start->CheckTemp CheckMixing Evaluate Mixing Efficiency. Any dead zones? Start->CheckMixing CheckPurity Analyze Raw Material Purity. New batch used? Start->CheckPurity CheckWorkup Assess Work-up/Isolation. Product lost in mother liquor? Start->CheckWorkup Sol_Temp Improve Cooling Capacity. Optimize Reagent Addition Rate. CheckTemp->Sol_Temp No Sol_Mixing Increase Agitator Speed. Check Impeller Design. CheckMixing->Sol_Mixing No Sol_Purity Qualify New Batches. Test for Critical Impurities. CheckPurity->Sol_Purity Yes Sol_Workup Optimize Crystallization. Analyze Mother Liquor for Product. CheckWorkup->Sol_Workup Yes ScaleUp_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_downstream Downstream Processing RawMaterials Raw Material Qualification ReactorPrep Reactor Preparation & Inerting RawMaterials->ReactorPrep Charge Charge Thioamide & Solvent ReactorPrep->Charge Addition Controlled Addition of Haloketone Charge->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Monitoring In-Process Control (IPC) via HPLC Reaction->Monitoring Quench Transfer & Quench in Base Solution Monitoring->Quench Reaction Complete Isolation Isolation via Centrifuge/Filter-Dryer Quench->Isolation Wash Product Washing Isolation->Wash Drying Vacuum Drying Wash->Drying Final Final Product (API/Intermediate) Drying->Final

References

Technical Support Center: 4-Phenylthiazole ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ¹H NMR analysis of 4-phenylthiazole, with a specific focus on resolving peak broadening.

Troubleshooting Guide

This section offers a question-and-answer format to directly address specific problems you might be facing in the lab.

Question 1: Why are the proton signals in my ¹H NMR spectrum of this compound broad and poorly resolved?

Answer: Peak broadening in the ¹H NMR spectrum of this compound can stem from several factors, ranging from instrumental issues to the inherent chemical properties of the molecule. A systematic approach is crucial for diagnosing and resolving the issue.

Initial Checks & Common Issues:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad and distorted peaks. Always ensure the spectrometer is properly shimmed before acquiring your spectrum.

  • Sample Purity: The presence of paramagnetic impurities, even in trace amounts, can lead to significant line broadening. Ensure your sample is pure and that your NMR tube and solvent are free from contaminants.

  • Sample Concentration: High concentrations of this compound can lead to intermolecular interactions and aggregation, resulting in broader signals. Preparing a more dilute sample can often alleviate this issue.

Molecule-Specific Causes of Broadening:

If the initial checks do not resolve the problem, the broadening is likely due to the intrinsic properties of the this compound molecule:

  • Quadrupolar Broadening from ¹⁴N: The nitrogen atom in the thiazole ring is a quadrupolar nucleus (I > 1/2). This can cause rapid relaxation of adjacent protons, leading to peak broadening. The effect is most pronounced for protons closer to the nitrogen atom.[1][2]

  • Chemical Exchange: If this compound is involved in a dynamic process, such as protonation/deprotonation or conformational changes that occur on the NMR timescale, the observed peaks can be broadened.[3]

Frequently Asked Questions (FAQs)

Q1: I suspect quadrupolar broadening from the nitrogen is affecting my spectrum. What can I do to confirm and potentially mitigate this?

A: Quadrupolar broadening from the ¹⁴N nucleus is a common issue for nitrogen-containing heterocycles. The protons on the thiazole ring, particularly the one closest to the nitrogen, will be most affected. While completely eliminating this effect is difficult, you can try acquiring the spectrum at a higher temperature. Increased temperature can sometimes lead to faster molecular tumbling, which can average out the quadrupolar interactions and result in sharper signals.

Q2: Could chemical exchange be the cause of my broad peaks? How can I investigate this?

A: Yes, chemical exchange is a likely culprit. This can be due to slow proton exchange with residual water or acid/base catalysis, or conformational exchange. The best way to investigate this is by performing a variable temperature (VT) NMR experiment.

  • At low temperatures: If the exchange is slow, you may see distinct, sharp signals for each species in equilibrium.

  • At high temperatures: If the exchange is fast, you will see a single, sharp, averaged signal.

  • At intermediate temperatures (often near room temperature): You will observe broad, coalesced peaks.

If your peaks sharpen at higher or lower temperatures, this is a strong indication of chemical exchange.

Q3: My peaks are still broad even after trying different temperatures. What else can I do?

A: If temperature variation doesn't resolve the issue, consider the following:

  • Solvent Effects: The choice of solvent can significantly impact the chemical shifts and resolution of your spectrum. Hydrogen bonding interactions between the solvent and the thiazole nitrogen can influence the electronic environment and potentially reduce broadening. Try acquiring spectra in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).

  • Concentration Effects: As mentioned, aggregation can cause broadening. Perform a concentration-dependent study by acquiring spectra at several different dilutions to see if the peak shape improves at lower concentrations.

Q4: I am observing more signals than expected for this compound. What could be the reason?

A: The presence of extra peaks could be due to:

  • Impurities: Residual solvents from synthesis or purification are a common source of extra peaks.

  • Tautomers or Isomers: While less common for this compound itself, derivatives could exist as tautomers or rotamers, giving rise to multiple sets of signals. A variable temperature NMR experiment can help determine if these are in dynamic equilibrium.

Data Presentation

The following tables summarize key quantitative data relevant to the ¹H NMR analysis of this compound and related compounds.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Protons in Different Solvents

ProtonCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Benzene-d₆ (δ ppm)
Thiazole H-2~8.9~9.1~8.5
Thiazole H-5~7.5~8.0~7.2
Phenyl (ortho)~7.9~8.0~7.8
Phenyl (meta)~7.4~7.5~7.1
Phenyl (para)~7.3~7.4~7.0

Note: These are approximate values and can vary based on concentration and temperature.[4][5][6][7][8][9]

Table 2: Influence of Experimental Parameters on Peak Broadening

ParameterEffect on Peak BroadeningRecommended Action
Temperature Can sharpen peaks by moving out of the intermediate exchange regime or by averaging quadrupolar effects.Perform a variable temperature NMR study.
Concentration High concentrations can lead to aggregation and broader peaks.Acquire spectra at several dilutions.
Solvent Can influence chemical exchange rates and hydrogen bonding, affecting peak shape.Test a variety of deuterated solvents with different properties.
pH Can affect protonation state and chemical exchange.For samples in protic solvents, consider adjusting the pH.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To investigate the effect of temperature on the ¹H NMR spectrum to diagnose chemical exchange phenomena.

Methodology:

  • Sample Preparation: Prepare a sample of this compound in a high-boiling point deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) to allow for a wide temperature range. Ensure the concentration is optimized for good signal-to-noise without causing aggregation (typically 5-10 mg in 0.6 mL of solvent).[10][11][12]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Carefully shim the sample to achieve optimal resolution.

  • Temperature Variation:

    • Increase the temperature in increments of 10-20 K.

    • At each new temperature, allow the sample to equilibrate for 5-10 minutes.

    • Re-shim the magnetic field at each temperature, as shims can drift with temperature changes.

    • Acquire a ¹H NMR spectrum at each temperature.

  • Data Analysis: Compare the spectra at different temperatures, paying close attention to changes in peak width and chemical shift.

Protocol 2: Concentration-Dependent ¹H NMR Study

Objective: To determine if molecular aggregation is contributing to peak broadening.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in your chosen deuterated solvent (e.g., 20 mg in 0.6 mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each concentration under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis: Compare the peak widths and chemical shifts across the different concentrations. A significant sharpening of peaks at lower concentrations is indicative of aggregation.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the underlying principles of peak broadening.

Troubleshooting_Workflow start Broad Peaks Observed in ¹H NMR of this compound check_instrument Instrumental Issues? start->check_instrument check_sample Sample Preparation Issues? check_instrument->check_sample No shim Poor Shimming check_instrument->shim Yes molecular_properties Inherent Molecular Properties? check_sample->molecular_properties No concentration High Concentration (Aggregation) check_sample->concentration Yes purity Paramagnetic Impurities check_sample->purity Yes quadrupolar ¹⁴N Quadrupolar Broadening molecular_properties->quadrupolar Yes exchange Chemical Exchange molecular_properties->exchange Yes re_shim Re-shim Spectrometer shim->re_shim resolved Sharp Peaks Obtained re_shim->resolved dilute Prepare Dilute Sample concentration->dilute purify Re-purify Sample purity->purify dilute->resolved purify->resolved vt_nmr Perform Variable Temperature (VT) NMR quadrupolar->vt_nmr exchange->vt_nmr change_solvent Change Deuterated Solvent exchange->change_solvent vt_nmr->resolved change_solvent->resolved

Caption: Troubleshooting workflow for addressing peak broadening in ¹H NMR.

Chemical_Exchange cluster_slow Slow Exchange (Low Temp) cluster_intermediate Intermediate Exchange (Room Temp) cluster_fast Fast Exchange (High Temp) slow_spec Two Sharp Peaks inter_spec One Broad Peak slow_spec->inter_spec Increase Temp inter_spec->slow_spec Decrease Temp fast_spec One Sharp Averaged Peak inter_spec->fast_spec Increase Temp fast_spec->inter_spec Decrease Temp

Caption: Effect of temperature on peak shape in the presence of chemical exchange.

References

Technical Support Center: Overcoming Poor Reproducibility in 4-Phenylthiazole Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility challenges encountered during biological assays with 4-phenylthiazole compounds.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during your experiments.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Avoid seeding cells at the edges of the plate, or fill the outer wells with sterile PBS to minimize edge effects.[1]
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[1]
Compound Instability Prepare fresh dilutions of the this compound compound from a frozen stock for each experiment, as some compounds can be unstable in aqueous media over time.[1]
Compound Precipitation Visually inspect wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold (typically <0.5%).[1]
Interference with Assay Reagent This compound compounds may chemically interact with the assay reagent (e.g., MTT). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.[1]

Issue 2: Inconsistent Results in Kinase Assays

Potential Cause Troubleshooting Step
Batch-to-Batch Variation of Reagents Qualify new batches of kinases, substrates, and ATP by comparing their performance against a known standard or a previous batch.[2]
Compound Interference with Detection Signal Some this compound compounds may exhibit autofluorescence or quench the fluorescent signal. Measure the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.[1]
Assay Conditions Optimize the concentrations of the kinase, substrate, and ATP. Ensure that the assay is running in the linear range with respect to time and enzyme concentration.
Non-Specific Inhibition At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[1] Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%) to test for aggregation-based inhibition.[1]

Frequently Asked Questions (FAQs)

Q1: My IC50 values for a this compound compound vary significantly between experiments. What are the likely causes?

A1: Variability in IC50 values is a frequent challenge. Key factors include:

  • Biological Variability: Differences in cell passage number, cell density, and the metabolic state of the cells can alter their response to the compound.[1]

  • Compound Stability: this compound analogs can degrade over time, especially if not stored correctly. This leads to inconsistent effective concentrations in your assay.[1]

  • Experimental Consistency: Ensure that incubation times, reagent concentrations, and plate layouts are kept consistent across all experiments.[1]

Q2: A this compound compound was active in my primary screen, but I cannot confirm its activity in secondary assays. Why might this be?

A2: This often points to a "false positive" result, which is common in high-throughput screening (HTS).[1] Thiazole-containing compounds are known to be frequent hitters, also known as Pan-Assay Interference Compounds (PAINS).[1] Potential reasons for this discrepancy include:

  • Compound Aggregation: At higher concentrations, your compound may form aggregates that non-specifically inhibit proteins or disrupt cell membranes.[1]

  • Assay Interference: The compound might be colored, fluorescent, or a quencher of the reporter signal, leading to a false reading in the primary assay.[1]

  • Reactivity: Some thiazoles can be reactive and covalently modify proteins or other components of the assay.[1]

Q3: How can I check if my this compound compound is interfering with the assay readout?

A3: To test for assay interference, you can:

  • Measure Autofluorescence: Check the fluorescence of your compound at the excitation and emission wavelengths used in your assay, in the absence of other fluorescent reagents.[1]

  • Test for Fluorescence Quenching: Add your compound to a solution of the fluorescent probe used in your assay and measure if there is a decrease in the signal.[1]

  • Look for Light Scattering: Visually inspect the wells for any precipitate, as this can cause light scattering and interfere with fluorescence readings.[1]

Data Presentation

Table 1: Example of Reproducibility Check for a this compound Compound (PHT-1) in an MTT Assay

ExperimentIC50 (µM)R² of Dose-Response Curve
112.50.98
215.20.97
313.10.99
Mean 13.6 0.98
Std. Dev. 1.36 0.01
CV (%) 10.0 1.02

Table 2: Troubleshooting Summary for PHT-1 Cell Viability Assay

ParameterInitial Result (High Variability)Optimized Result (Low Variability)
Cell Seeding Density 5,000 - 10,000 cells/well8,000 cells/well
Passage Number 5 - 208 - 12
Compound Dilution Pre-diluted and stored at 4°CFreshly diluted from frozen stock
Final DMSO Conc. 0.1 - 1.0%0.5%
IC50 CV (%) 35%<15%

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.

    • Dilute the cell suspension to the desired seeding density (e.g., 8,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[1]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with the same concentration of DMSO) and blank wells (medium only).[1]

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Log Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilution) compound_addition Compound Addition compound_prep->compound_addition incubation_24h 24h Incubation cell_seeding->incubation_24h incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization readout Absorbance Reading (570 nm) solubilization->readout data_processing Data Processing readout->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: Workflow for a typical cell viability (MTT) assay.

troubleshooting_logic start Inconsistent Results check_cells Cell-related Issues? start->check_cells check_compound Compound-related Issues? start->check_compound check_assay Assay-related Issues? start->check_assay cell_solutions Standardize Seeding Density Use Consistent Passage Number Ensure High Cell Viability check_cells->cell_solutions Yes compound_solutions Use Fresh Dilutions Check for Precipitation Assess Compound Stability check_compound->compound_solutions Yes assay_solutions Run Cell-Free Controls Optimize Reagent Concentrations Check for Signal Interference check_assay->assay_solutions Yes

Caption: A logical troubleshooting workflow for inconsistent assay results.

signaling_pathway PHT_compound This compound Compound TargetKinase Target Kinase PHT_compound->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: A simplified signaling pathway illustrating kinase inhibition.

References

Technical Support Center: Optimization of Microwave Parameters for 4-Phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of 4-phenylthiazole and its derivatives. The information is presented in a question-and-answer format to directly address common issues and streamline the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for this compound synthesis? A1: Microwave-assisted synthesis offers significant advantages over conventional heating methods. Key benefits include dramatically reduced reaction times (often from hours to minutes), higher product yields, increased reaction selectivity, and cleaner reaction profiles with fewer byproducts.[1] This method aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions.[2][3]

Q2: What are the most critical parameters to optimize for this reaction? A2: The most critical parameters to optimize are temperature, reaction time, solvent, and microwave power . These factors are interdependent and must be systematically adjusted to achieve the highest yield and purity.[4]

Q3: Which solvents are most effective for microwave-assisted this compound synthesis? A3: Polar solvents are generally preferred as they efficiently absorb microwave energy. Methanol and ethanol are the most commonly used and highly effective solvents for the Hantzsch thiazole synthesis.[5] In some cases, solvents like acetonitrile or DMF have been used.[6] Solvent-free, or "neat," reactions are also a viable and environmentally friendly option.[7]

Q4: What is a good starting point for temperature and reaction time? A4: A typical starting point for optimization is a temperature range of 90-120°C and a reaction time of 10-30 minutes .[5] Many successful syntheses have been reported with temperatures around 90°C for 30 minutes, achieving yields up to 95%.[6][8]

Q5: How does microwave power setting influence the reaction? A5: Microwave power (measured in Watts) controls the rate of energy input into the reaction. A higher power setting will cause the reaction mixture to reach the target temperature faster. However, excessively high power can lead to localized overheating, solvent boiling, and potential degradation of reactants or products. It is often best to use a power setting that allows for a smooth and controlled ramp to the target temperature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound.

Issue: Low or No Product Yield

  • Q: My reaction shows a significant amount of unreacted starting materials. What should I do?

    • A: Incomplete conversion is a common problem that can be solved by adjusting reaction parameters.[4]

      • Increase Temperature: The Hantzsch synthesis requires energy to overcome its activation barrier. Gradually increase the temperature in increments of 10°C (e.g., from 100°C to 110°C, then 120°C).[4] Be cautious, as temperatures exceeding 120-140°C can sometimes lead to byproduct formation.

      • Extend Reaction Time: If the temperature is optimal, the reaction may simply need more time to reach completion. Increase the irradiation time in 5 to 10-minute intervals.

      • Check Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess (1.1-1.5 equivalents) of the thioamide component (e.g., thiourea) relative to the α-haloketone is often recommended.[5]

      • Verify Reactant Purity: Impurities in starting materials, particularly the α-haloketone, can inhibit the reaction. Confirm the purity of your reagents before starting.[4]

Issue: Formation of Byproducts / Impure Product

  • Q: My final product is impure and contains significant byproducts. How can I resolve this?

    • A: Byproduct formation is often due to reaction conditions being too harsh.

      • Lower the Temperature: High temperatures can cause degradation or promote side reactions.[4] Try reducing the target temperature to the lower end of the optimal range (e.g., 90-100°C).

      • Shorten Reaction Time: Prolonged exposure to high temperatures can lead to the decomposition of the desired product. Reduce the irradiation time.

      • Investigate Side Reactions: Be aware of common side reactions, such as the formation of 2-imino-2,3-dihydrothiazoles, which can occur under certain conditions.[4] Adjusting the work-up procedure, for example by ensuring a basic wash (e.g., with 5% Na₂CO₃), can help isolate the desired product.[9]

Issue: Reaction Not Heating Effectively or Over-Pressurizing

  • Q: The reaction is not reaching the target temperature, or the pressure is exceeding the safety limits of the vessel. What is the cause?

    • A: This is almost always related to the choice of solvent.

      • Select a Polar Solvent: Ensure you are using a solvent with a high dielectric constant, such as methanol or ethanol, which absorbs microwave energy efficiently. Non-polar solvents are poor absorbers and will not heat effectively.

      • Use an Appropriate Solvent Volume: Do not overfill the microwave vial. A typical reaction volume is 2-5 mL in a 10 mL vessel. Too much volume can lead to excessive pressure buildup as the solvent heats.

      • Ensure Proper Sealing: A faulty or loose vial cap can prevent the system from reaching and maintaining the necessary pressure for elevated-temperature reactions.

Data Presentation: Optimized Reaction Parameters

The following table summarizes various optimized conditions reported for the microwave-assisted synthesis of this compound derivatives.

α-HaloketoneThio-componentSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
Substituted 2-chloro-ethanonesN-phenylthioureaMethanol9030N/A95%[6][8]
Substituted 2-chloro-ethanonesN-phenylthioureaEthanol90-12030N/A85%[6]
Substituted AcetophenonesThioureaNone (Solvent-free)N/A3-5N/A91-95%[7]
2-BromoacetophenoneThioureaEthanol1201010089%[10]
2-BromoacetophenoneThioureaN/A (Neat)15010N/A89%[10]
Substituted Phenacyl ChloridesThioureaAcetonitrileRoom Temp*N/AN/AHigh[2]

Note: Reference[2] uses baker's yeast as a catalyst at room temperature, which represents a biocatalytic approach rather than direct microwave heating optimization.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol details a general and reliable method for synthesizing 2-amino-4-phenylthiazole using the Hantzsch reaction under microwave irradiation.[5][9]

Materials:

  • 2-Bromoacetophenone (1 mmol, ~199 mg)

  • Thiourea (1.5 mmol, ~114 mg)

  • Methanol (3-5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

  • Deionized water

  • Vacuum filtration apparatus (Buchner funnel, filter paper, side-arm flask)

Procedure:

  • Reaction Setup: Place the magnetic stir bar into the 10 mL microwave reaction vessel. Add 2-bromoacetophenone (1 mmol) and thiourea (1.5 mmol).

  • Solvent Addition: Add 3-5 mL of methanol to the vessel.

  • Sealing the Vessel: Securely cap the vessel using the appropriate crimper or cap.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave synthesizer. Set the reaction parameters:

    • Target Temperature: 100°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: On

    • Power: Use variable power to maintain the target temperature (or a fixed power of ~100 W).

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.

  • Product Isolation: Once cooled, carefully uncap the vessel. Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (the filter cake) with cold deionized water (2 x 10 mL) to remove any residual salts or impurities.

  • Drying: Spread the purified solid on a watch glass and allow it to air dry completely. The final product can be further purified by recrystallization from ethanol if necessary.

Visual Guides and Workflows

Diagram 1: General Experimental Workflow

G start Start reagents 1. Combine Reactants (α-haloketone, thioamide) and Solvent in Vessel start->reagents seal 2. Seal Vessel reagents->seal irradiate 3. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 4. Cool to Room Temperature irradiate->cool workup 5. Product Precipitation (e.g., add Na₂CO₃ solution) cool->workup filter 6. Isolate by Filtration and Wash workup->filter dry 7. Dry Product filter->dry end End dry->end

Caption: A typical workflow for microwave-assisted this compound synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield or Incomplete Reaction check_temp Are you in the 90-120°C range? start->check_temp increase_temp Increase Temperature in 10°C increments check_temp->increase_temp No check_time Is reaction time < 30 min? check_temp->check_time Yes success Yield Improved increase_temp->success increase_time Increase Hold Time in 10 min increments check_time->increase_time Yes check_reagents Are reagents pure and stoichiometry correct? check_time->check_reagents No increase_time->success purify_reagents Verify reagent purity and use slight excess of thioamide check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting low product yield.

Diagram 3: Parameter Optimization Logic

G center Optimal Outcome (High Yield & Purity) temp Temperature (90-120°C) center->temp Avoids degradation time Time (10-30 min) center->time Ensures completion solvent Solvent (Polar: MeOH, EtOH) center->solvent Efficient heating power Power (Controlled Ramp) center->power Stable conditions

Caption: Interdependency of key parameters for reaction optimization.

References

Validation & Comparative

Validating 4-Phenylthiazole Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cytotoxic effects of 4-phenylthiazole and its derivatives, this guide provides a comprehensive comparison of its performance against various cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key cytotoxicity assays are presented to ensure reproducibility and accurate interpretation of results.

Comparative Cytotoxicity Data of Thiazole Derivatives

The cytotoxic activity of this compound and its analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values of various this compound derivatives against several human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(4-Chlorophenyl)thiazolyl derivativeMDA-MB-231 (Breast)3.52Sorafenib1.18
3-Nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21Sorafenib1.18
4-Bromophenylthiazolyl derivativeMDA-MB-231 (Breast)4.89Sorafenib1.18
Thiazole derivative with bromide substitutionMCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
Thiazole derivative with bromide substitutionHepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
N-phenyl-2-p-tolylthiazole-4-carboxamide with para-nitroSKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin-
N-phenyl-2-p-tolylthiazole-4-carboxamide with meta-chloroHepG2 (Liver)11.6 ± 0.12Doxorubicin-
3-F-2-phenylthiazole-4-carboxamideHT-29 (Colon)1.75--
2-F-2-phenylthiazole-4-carboxamideHT-29 (Colon)4.25--
2-F-2-phenylthiazole-4-carboxamideMCF-7 (Breast)4.5--
2-F-2-phenylthiazole-4-carboxamideSKNMC (Neuroblastoma)5--

Table 1: Comparative IC50 values of various this compound derivatives against different cancer cell lines.[1][2][3][4]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT Cell Viability Assay Protocol

This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

Materials:

  • This compound derivative stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound derivatives.

G A Cell Seeding (96-well plate) B Compound Treatment (this compound derivatives) A->B 24h C Incubation (e.g., 24, 48, 72h) B->C D MTT Assay C->D E Data Analysis (IC50 determination) D->E

Cytotoxicity Assay Workflow

Signaling Pathway: Induction of Apoptosis

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[5][6] The diagram below depicts a simplified overview of the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism reported for these compounds.[5]

G cluster_cell Cell cluster_mito Mitochondrion Bax Bax/Bak Activation CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Thiazole This compound Derivative Thiazole->Bax

Intrinsic Apoptosis Pathway

Mechanism of Action

Beyond apoptosis, studies have shown that this compound derivatives can induce cytotoxicity through various mechanisms, including:

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as the G1 and G2/M phases, preventing cancer cell proliferation.[1]

  • Inhibition of Signaling Pathways: Thiazole-containing molecules have been found to inhibit crucial cell survival pathways like PI3K/Akt.[5][7]

  • VEGFR-2 Inhibition: Certain derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2]

  • Induction of Reactive Oxygen Species (ROS): An increase in ROS levels can lead to oxidative stress and subsequent cell death.[5]

This guide provides a foundational understanding for validating the cytotoxicity of this compound compounds. For more in-depth analysis, researchers are encouraged to consult the cited literature and consider additional assays to explore specific mechanisms of action.

References

comparative analysis of 4-phenylthiazole and oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Phenylthiazole and Oxazole Derivatives for Drug Discovery and Development

Introduction

Thiazole and oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural similarity, both being five-membered aromatic rings containing a nitrogen and a second heteroatom (sulfur for thiazole, oxygen for oxazole), invites a comparative analysis to understand their distinct contributions to molecular properties and biological function. This guide provides an objective comparison of this compound and oxazole derivatives, focusing on their physicochemical properties, synthesis, reactivity, and biological activities, supported by experimental data and detailed protocols to aid researchers in drug design and development.

Physicochemical and Spectroscopic Properties

The substitution of sulfur with oxygen imparts notable differences in the physicochemical characteristics of the heterocyclic core, influencing properties like basicity, aromaticity, and reactivity. Oxazoles are generally less basic than the corresponding thiazoles. The pKa of the conjugate acid of oxazole is approximately 0.8, whereas thiazole is more basic with a pKa of 2.5.[1] This difference in basicity can significantly impact drug-receptor interactions and pharmacokinetic profiles.

Spectroscopic techniques are crucial for the characterization of these derivatives. While both classes exhibit signals for aromatic protons in ¹H NMR spectra, the chemical shifts of the ring protons can differ. For instance, the C5-H proton of the thiazole ring in 2-amino-4-phenylthiazole derivatives appears around δ 6.2-6.7 ppm.[2] In ¹³C NMR, the carbons of the thiazole ring are typically observed at δ 115-170 ppm. For oxazole, core spectroscopy studies have provided detailed analysis of its electronic structure.[3][4]

Table 1: Comparison of Physicochemical and Spectroscopic Properties

PropertyThis compound DerivativesOxazole DerivativesKey Differences & Implications
Parent Compound This compoundOxazoleThe phenyl group at position 4 is a common feature in many bioactive thiazoles.
Molecular Weight 161.23 g/mol (this compound)[5]69.06 g/mol (Oxazole)[1]Higher molecular weight for the phenyl-substituted core.
Melting Point 149-153 °C (2-Amino-4-phenylthiazole)[6]69.5 °C (Boiling Point of Oxazole)[1]Phenyl substitution and amino groups significantly increase the melting point due to crystallinity and hydrogen bonding.
Basicity (pKa) More basic (Thiazole pKa ≈ 2.5)Less basic (Oxazole pKa ≈ 0.8)[1]Influences salt formation, solubility, and binding interactions at physiological pH.
Aromaticity Considered more aromatic than oxazoles.Less aromatic compared to thiazoles.[1]Affects chemical stability and reactivity.
¹H NMR (Ring Protons) C5-H typically δ 6.2-6.7 ppm.[2]Ring protons typically in the aromatic region.The precise chemical shifts are highly dependent on the substitution pattern.
¹³C NMR (Ring Carbons) Typically in the range of δ 115-170 ppm.Characterized by various spectroscopic studies.[3][4]Provides a fingerprint for the heterocyclic core.
IR Spectroscopy C=C and C=N stretching at ~1600-1400 cm⁻¹, C-S stretching.[7]C=C and C=N stretching in a similar region, C-O stretching.The C-S vs C-O stretching bands can be a distinguishing feature.
Mass Spectrometry Molecular ion (M⁺) for this compound at m/z = 161.03.[5]Molecular ion (M⁺) for oxazole at m/z = 69.02.Provides confirmation of molecular weight and fragmentation patterns aid in structure elucidation.

Synthesis of Core Scaffolds

The construction of the thiazole and oxazole rings can be achieved through various synthetic strategies, often involving the cyclization of acyclic precursors.

Synthesis of this compound Derivatives

A prevalent method for synthesizing 2-amino-4-phenylthiazole is the Hantzsch thiazole synthesis . This involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiourea).[2]

Synthesis of Oxazole Derivatives

The Robinson-Gabriel synthesis is a classic method for oxazole formation, which involves the cyclization and dehydration of 2-acylaminoketones.[1] Another versatile method is the van Leusen oxazole synthesis , which utilizes tosylmethylisocyanide (TosMIC) in a [3+2] cycloaddition with an aldehyde.[8]

G cluster_thiazole Hantzsch Thiazole Synthesis cluster_oxazole Robinson-Gabriel Oxazole Synthesis Thioamide Thiourea Thiazole 2-Amino-4-phenylthiazole Thioamide->Thiazole Condensation Haloketone α-Halo Ketone (e.g., 2-Bromoacetophenone) Haloketone->Thiazole Acylaminoketone 2-Acylamino Ketone Oxazole Substituted Oxazole Acylaminoketone->Oxazole Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., H₂SO₄) DehydratingAgent->Oxazole

Caption: General synthetic schemes for thiazole and oxazole rings.

Comparative Biological Activities

Both this compound and oxazole derivatives exhibit a broad spectrum of biological activities. The choice of scaffold can influence potency and selectivity against different biological targets.

Anticancer Activity

Derivatives from both classes have shown significant potential as anticancer agents. Their mechanisms often involve inducing apoptosis, cell cycle arrest, and inhibiting key signaling pathways.

  • This compound Derivatives: Have been evaluated against various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer.[9] Some derivatives have demonstrated potent cytotoxic activity by inhibiting VEGFR-2 and inducing cell cycle arrest.[10][11]

  • Oxazole Derivatives: Also exhibit broad anticancer activity.[12][13] They have been shown to inhibit targets such as tubulin, protein kinases, and STAT3, leading to apoptosis in cancer cells.[13]

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Derivatives

Compound ClassDerivative ExampleCell LineIC₅₀ (µM)Reference
This compound Phthalimide-Thiazole 5bMCF-70.2 ± 0.01[14]
This compound Phthalimide-Thiazole 5gPC-120.43 ± 0.06[14]
This compound Thiazole Derivative 4cHepG27.26 ± 0.44[10]
This compound Bis-Thiazole 5cHela0.00065[15]
Oxazole (Data not available for direct comparison)---

Note: Direct comparison is challenging due to variations in compound structures and assay conditions across different studies. The table presents examples of high potency observed for the thiazole class.

Antimicrobial and Antifungal Activity
  • This compound Derivatives: A number of this compound derivatives have demonstrated significant antifungal activity, particularly against crop fungal diseases like Magnaporthe oryzae.[16] They have also been investigated for antibacterial and anthelmintic properties.[2]

  • Oxazole Derivatives: This class also possesses a wide range of antimicrobial activities.[17][18] Substituted oxazoles have shown good antibacterial potential against strains like E. coli and S. aureus.[12]

Enzyme Inhibition
  • This compound Derivatives: A notable application is the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for treating pain and inflammation.[19] They are also known to be potent inhibitors of p38 MAP kinase.[20]

  • Oxazole Derivatives: Oxazole-containing compounds have been developed as inhibitors for a variety of enzymes, including tyrosine kinases and COX-2.[18]

G cluster_thiazole This compound Targets cluster_oxazole Oxazole Targets T1 FAAH/sEH (Pain/Inflammation) T2 p38 MAP Kinase (Inflammation) T3 VEGFR-2 (Angiogenesis) O1 Tyrosine Kinases (Cancer) O2 COX-2 (Inflammation) O3 Tubulin (Cancer) Core_T This compound Derivatives Core_T->T1 Core_T->T2 Core_T->T3 Core_O Oxazole Derivatives Core_O->O1 Core_O->O2 Core_O->O3

Caption: Examples of biological targets for each derivative class.

Experimental Protocols

Reproducible and standardized experimental methods are fundamental for the comparative evaluation of chemical compounds.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[10][21][22]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the desired concentrations to the wells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control wells.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound dilutions B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 3-4h E->F G Add solubilization solution F->G H Read absorbance (~570 nm) G->H I Calculate IC₅₀ H->I

Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol 2: Enzyme Inhibition Assay (General)

This protocol provides a general framework for measuring the inhibition of a specific enzyme. The example of Acetylcholinesterase (AChE) inhibition is based on Ellman's method.[23]

Materials:

  • Recombinant human enzyme (e.g., AChE)

  • Substrate (e.g., Acetylthiocholine, ATC)

  • Chromogenic reagent (e.g., DTNB, Ellman's reagent)

  • Appropriate buffer (e.g., Phosphate buffer, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.

  • Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well to initiate the pre-incubation period (e.g., 15 minutes at 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate (ATC).

  • Kinetic Reading: Immediately measure the change in absorbance over time (e.g., at 412 nm for DTNB) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Conclusion

The reveals distinct profiles that can be strategically exploited in drug design. 4-Phenylthiazoles often exhibit robust biological activity across various domains, including potent anticancer and antifungal effects, and have been successfully developed as multi-target enzyme inhibitors. The higher basicity and aromaticity of the thiazole ring compared to oxazole contribute to different physicochemical properties that can be tuned to optimize pharmacokinetic and pharmacodynamic outcomes. Oxazoles, while sharing a similar structural framework, offer a different electronic and steric profile, leading to their own unique spectrum of biological activities, particularly as kinase and COX inhibitors.

The choice between these two scaffolds is not one of superiority but of suitability for a given biological target and desired drug-like properties. This guide provides the foundational data, synthetic logic, and experimental protocols to empower researchers to make informed decisions in the rational design of novel therapeutics based on these versatile heterocyclic cores.

References

4-Phenylthiazole Derivatives Emerge as Potent Alternatives to Fluconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vitro studies have highlighted a promising class of compounds, 4-phenylthiazole derivatives, demonstrating significant antifungal activity, in some cases surpassing the efficacy of the widely used antifungal drug, fluconazole. This development opens new avenues for researchers and drug development professionals in the quest for more effective treatments against fungal infections, particularly those caused by resistant strains of Candida.

This guide provides a comparative analysis of the antifungal activity of select this compound derivatives against fluconazole, supported by experimental data from recent scientific publications.

Comparative Antifungal Activity: A Quantitative Overview

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives compared to fluconazole against several clinically relevant Candida species. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-Disubstituted-1,3-Thiazole Derivatives and Fluconazole against Candida Species

CompoundC. albicans (ATCC 10231) MIC (µg/mL)C. parapsilosis (ATCC 22019) MIC (µg/mL)C. krusei (ATCC 6258) MIC (µg/mL)
4a 62.512562.5
4b 31.2562.531.25
4c 15.6231.2515.62
4d >125>125>125
7a 3.9 3.9 3.9
7b 3.9 3.9 3.9
7c 3.9 3.9 3.9
7d 15.6215.6215.62
Fluconazole 15.6215.6215.62

Data sourced from a study on novel 2,4-disubstituted-1,3-thiazole derivatives.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazol-2(3H)-imine Derivatives and Fluconazole against Candida Species

CompoundC. albicans (ATCC 24433) MIC (µg/mL)C. parapsilosis (ATCC 22019) MIC (µg/mL)C. krusei (ATCC 6258) MIC (µg/mL)C. glabrata (ATCC 90030) MIC (µg/mL)
2d 4.75 (24h), 2.47 (48h)2.37 (24h), 2.37 (48h)--
2e 2.37 (24h), 2.37 (48h)2.47 (24h), 1.23 (48h)--
Fluconazole ----
Ketoconazole ----

Data extracted from a study on (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives. Note: The study compared the derivatives to ketoconazole and fluconazole, with compound 2e showing activity very similar to ketoconazole.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical component of antifungal susceptibility testing. The data presented in this guide was primarily obtained using the broth microdilution method, a standardized protocol established by institutions such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts:

  • Preparation of Antifungal Solutions: Stock solutions of the this compound derivatives and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Working solutions are then made by diluting the stock solutions in RPMI-1640 medium.

  • Inoculum Preparation: Yeast strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Several colonies are then suspended in sterile saline, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Plate Preparation and Inoculation: The antifungal agents are serially diluted in a 96-well microtiter plate. Each well is then inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_antifungal Prepare Antifungal Stock and Working Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antifungal->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation reading Determine MIC (Visual or Spectrophotometric) incubation->reading

Caption: Workflow for MIC determination.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Fluconazole, a member of the triazole class of antifungals, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4][5][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.

Several studies on this compound derivatives suggest a similar mechanism of action, with evidence pointing towards the inhibition of lanosterol 14α-demethylase.[2] This shared molecular target provides a strong rationale for their observed antifungal activity.

Signaling_Pathway Mechanism of Action: Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol Fourteen_demethyl_lanosterol 14-demethyl Lanosterol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol ... Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Absence of Ergosterol leads to Fluconazole Fluconazole Fluconazole->Fourteen_demethyl_lanosterol Phenylthiazole This compound Derivatives Phenylthiazole->Fourteen_demethyl_lanosterol Fungal_Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Fungal_Growth_Inhibition

Caption: Inhibition of ergosterol synthesis.

Conclusion

The presented data indicates that this compound derivatives represent a promising class of antifungal agents. Several of the studied derivatives exhibit potent activity against various Candida species, with some demonstrating superior or comparable efficacy to fluconazole. The shared mechanism of action, targeting the crucial ergosterol biosynthesis pathway, further validates their potential. These findings underscore the importance of continued research and development of this compound derivatives as a potential new line of defense against fungal infections, particularly in the face of growing antifungal resistance. Further in vivo studies are warranted to fully assess their therapeutic potential.

References

Comparative Guide to Structure-Activity Relationships of 4-Phenylthiazole Analogs as Dual sEH/FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylthiazole analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are key targets in the management of pain and inflammation, and their simultaneous inhibition has shown potential for synergistic therapeutic effects.[1][2] This document summarizes the inhibitory potencies of various analogs, details the experimental protocols for their evaluation, and illustrates the general workflow of SAR studies for drug discovery professionals.

Structure-Activity Relationship (SAR) Analysis

A significant SAR study on this compound analogs explored the impact of various substituents on the potency of dual sEH/FAAH inhibition.[3] The core structure consists of a this compound moiety linked to a piperidine ring via an amide bond. The study focused on modifying the phenyl ring of the this compound group and replacing the sulfonamide group present in earlier lead compounds.

The lead compound, SW-17, which contains a p-tolyl group on the thiazole and a 2-chlorophenylsulfonyl group on the piperidine, demonstrated potent dual inhibition with IC50 values of 9.8 nM for human FAAH and 2.5 nM for human sEH.[2] SAR studies revealed that electron-donating groups on the phenyl ring of the this compound moiety were generally well-tolerated by both enzymes.[3] However, replacing the sulfonamide group with a methylene group often led to a significant decrease in potency against sEH, while FAAH inhibition was more tolerant of this change.[2]

For instance, analog 3h , with a 2,6-difluoro substitution on the phenyl ring (replacing the sulfonyl group), showed excellent potency for FAAH (IC50 = 6.7 nM) but only moderate activity against human sEH (IC50 = 154.3 nM).[2] Conversely, placing a nitro group at the para-position (analog 3o ) resulted in a potent FAAH inhibitor (IC50 = 3.1 nM), while a para-fluoro substitution (analog 3f ) yielded strong sEH inhibition in both human and rat enzymes (IC50 = 10.7 nM and 11.7 nM, respectively).[2] These findings highlight that modifications to this scaffold can be used to tune the selectivity towards either FAAH or sEH, or to achieve dual inhibition.

Table 1: Inhibitory Potency of this compound Analogs against Human sEH and FAAH
CompoundR Group (Substitution on Phenyl Ring)hsEH IC50 (nM)[2]hFAAH IC50 (nM)[2]
SW-17 (Lead) p-tolyl on thiazole, 2-chlorophenylsulfonyl on piperidine2.59.8
3b Phenyl222.7Potent (similar to SW-17)
3f 4-Fluorophenyl10.7-
3g 2,4-DifluorophenylModerate PotencyModerate Potency
3h 2,6-Difluorophenyl154.36.7
3j 2-Methylphenyl (o-tolyl)--
3k 3-Methylphenyl (m-tolyl)--
3l 4-Methylphenyl (p-tolyl)--
3o 4-Nitrophenyl-3.1

Note: A dash (-) indicates that the specific value was not highlighted in the provided search results.

Experimental Protocols

The evaluation of the inhibitory activity of the this compound analogs was conducted using fluorescence-based assays.

Human FAAH Inhibition Assay (IC50)[2]
  • Enzyme Source : Recombinant human FAAH.

  • Substrate : N-(6-methoxypyridin-3-yl) octanamide (OMP).

  • Buffer : 25 mM Bis-Tris/HCl buffer (pH 8) containing 0.1 mg/mL of Bovine Serum Albumin (BSA).

  • Procedure :

    • Human FAAH (1 nM) was pre-incubated with the test inhibitor for 5 minutes at 37°C in the assay buffer.

    • The substrate, OMP, was added to the mixture at a final concentration of 5 µM.

    • Enzyme activity was measured by monitoring the fluorescence of the product, 6-methoxypyridin-3-amine, over 10 minutes.

    • Fluorescence was detected with an excitation wavelength of 303 nm and an emission wavelength of 394 nm.

    • IC50 values were calculated from the resulting dose-response curves.

Human sEH Inhibition Assay (IC50)[2]
  • Enzyme Source : Recombinant human sEH.

  • Substrate : Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl) methyl carbonate.

  • Buffer : 25 mM Bis-Tris/HCl buffer (pH 7.4) containing 0.1 mg/mL of BSA.

  • Procedure :

    • Human sEH (1 nM) was pre-incubated with the test inhibitor for 5 minutes at 30°C in the assay buffer.

    • The fluorescent substrate was added to the mixture at a final concentration of 5 µM.

    • Enzyme activity was determined by monitoring the appearance of the fluorescent product, 6-methoxy-2-naphthaldehyde, over 10 minutes.

    • Fluorescence was detected with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

    • IC50 values were determined from the resulting dose-response curves.

Visualization of the SAR Workflow

The following diagram illustrates the iterative process involved in a typical structure-activity relationship study for the development of novel enzyme inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead_id Lead Compound Identification (e.g., SW-17) analog_design Analog Design (Vary Substituents) lead_id->analog_design synthesis Chemical Synthesis of Analogs analog_design->synthesis in_vitro In Vitro Screening (sEH/FAAH Assays) synthesis->in_vitro Test Analogs data_analysis Data Analysis (Calculate IC50) in_vitro->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis Generate Data optimization Lead Optimization sar_analysis->optimization optimization->analog_design Iterative Refinement

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

References

A Comparative Analysis of 4-Phenylthiazole Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological activity of 4-phenylthiazole derivatives reveals a promising class of therapeutic agents with diverse applications. However, the transition from potent in vitro activity to successful in vivo outcomes is not always straightforward. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various this compound compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the complexities of preclinical evaluation.

The this compound scaffold has emerged as a versatile pharmacophore, leading to the development of compounds with significant anticancer, antibacterial, and anti-inflammatory properties. While in vitro assays often demonstrate high potency, the ultimate therapeutic potential of these compounds hinges on their performance in complex biological systems. This guide synthesizes data from multiple studies to highlight the correlations and discrepancies between in vitro and in vivo findings for this chemical class.

Anticancer Activity: From Cell Lines to Animal Models

Numerous this compound derivatives have been investigated for their antiproliferative effects against a range of human cancer cell lines. While many exhibit low micromolar to nanomolar potency in vitro, their in vivo efficacy can be influenced by factors such as pharmacokinetics and tumor microenvironment.

A series of novel 2-amino-4-phenylthiazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) human cancer cell lines.[1] One of the most promising compounds, Compound 5b , demonstrated outstanding growth inhibitory effects, particularly against the HT29 colon cancer cell line with an IC50 value of 2.01 µM.[1]

In a separate study, organometallic complexes of ruthenium(II) and osmium(II) containing a this compound scaffold were assessed for their anticancer properties.[2] These complexes showed IC50 values in the low micromolar range in human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and human ovarian teratocarcinoma (CH1/PA-1) cell lines.[2] Despite promising in vitro cytotoxicity, in vivo studies in a CT26 tumor-bearing mouse model revealed that two selected compounds, 1c and 3c , had only a slight, statistically non-significant, anticancer activity.[2] This highlights a common challenge in drug development where potent in vitro activity does not directly translate to in vivo efficacy.

Another related class of compounds, 2-(4-aminophenyl)benzothiazoles, has also been extensively studied. One derivative, 2-(4-amino-3-methylphenyl)benzothiazole , demonstrated potent and selective in vitro activity against specific human ovarian carcinoma cell lines, with GI50 values in the nanomolar range.[3] This in vitro potency was followed by in vivo testing where the compound inhibited the growth of OVCAR-3 cells in hollow fibres implanted in mice by more than 50% at a dose of 10 mg/kg.[3]

Quantitative Comparison of Anticancer Efficacy
Compound ClassCompoundCancer Cell Line(s)In Vitro Efficacy (IC50/GI50)Animal ModelIn Vivo Efficacy
2-Amino-4-phenylthiazoleCompound 5bHT29 (colon)2.01 µMNot ReportedNot Reported
This compound-based Ru(II)/Os(II) Metallacycles1c and 3cA549 (lung), SW480 (colon), CH1/PA-1 (ovarian)Low µM rangeCT26 tumor-bearing Balb/c miceSlight, non-significant anticancer activity
2-(4-Aminophenyl)benzothiazole2-(4-amino-3-methylphenyl)benzothiazoleIGROV1, OVCAR-3 (ovarian)< 10 nMMice with OVCAR-3 hollow fibre implants>50% growth inhibition at 10 mg/kg

Antibacterial Activity: Targeting Drug-Resistant Pathogens

Phenylthiazole derivatives have also shown significant promise as antibacterial agents, particularly against vancomycin-resistant enterococci (VRE). A study on three phenylthiazole-substituted aminoguanidines demonstrated potent in vitro activity against clinical isolates of VRE, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[4] These compounds were found to target cell wall synthesis and exerted a rapid bactericidal effect.[4]

The in vivo efficacy of two of these compounds, Compound 1 and 3 , was evaluated using a Caenorhabditis elegans infection model.[4][5] Both compounds significantly reduced the burden of VRE in infected worms at a concentration of 20 µg/mL, demonstrating that their potent in vitro activity translates to an in vivo setting.[4][5]

Quantitative Comparison of Antibacterial Efficacy
CompoundBacterial StrainIn Vitro Efficacy (MIC)Animal ModelIn Vivo Efficacy
Phenylthiazole aminoguanidine 1Vancomycin-resistant E. faecium0.5 µg/mLC. elegans89% decrease in VRE burden at 20 µg/mL[5]
Phenylthiazole aminoguanidine 3Vancomycin-resistant E. faecium0.5 µg/mLC. elegans94% decrease in VRE burden at 20 µg/mL[5]

Anti-inflammatory Activity: Dual Enzyme Inhibition

In the realm of anti-inflammatory research, this compound-based compounds have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation pathways. A structure-activity relationship study of forty-two this compound analogs identified compounds with potent dual inhibitory activity in the nanomolar range in in vitro assays.[6]

Two selected dual inhibitors, 4p and 4s , were further evaluated in vivo in a formalin test in rats.[6] Systemic administration of these compounds decreased nociceptive behavior. Notably, compound 4p at doses of 1 and 3 mg/kg showed a similar effect to the traditional nonsteroidal anti-inflammatory drug ketoprofen (30 mg/kg).[6] This demonstrates a successful translation of in vitro potency to in vivo analgesic effects.

Quantitative Comparison of Anti-inflammatory Efficacy
CompoundTarget EnzymesIn Vitro Efficacy (IC50)Animal ModelIn Vivo Efficacy
4phuman FAAH, human sEH11.1 nM, 2.3 nMRat (formalin test)Dose-dependent decrease in nociceptive behavior, comparable to ketoprofen at 1 and 3 mg/kg
4sNot specifiedNot specifiedRat (formalin test)Decrease in nociceptive behavior at 3 mg/kg, comparable to ketoprofen

Experimental Protocols

In Vitro Anticancer Activity Assay (General Protocol)

The antiproliferative activity of the this compound compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: After the incubation period, a solution of MTT was added to each well and incubated for a few hours to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anticancer Efficacy in Xenograft Mouse Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

  • Tumor Cell Implantation: A suspension of human tumor cells was injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size. Tumor volume was measured regularly (e.g., twice a week) using calipers.

  • Compound Administration: Once the tumors reached a certain size, the mice were randomized into control and treatment groups. The test compound was administered to the treatment group via a specific route (e.g., intraperitoneal, oral) and at a defined dose and schedule. The control group received the vehicle.

  • Efficacy Evaluation: Tumor growth was monitored throughout the treatment period. The efficacy of the compound was assessed by comparing the tumor volume in the treated group to that in the control group. Tumor growth inhibition (TGI) was calculated at the end of the study.

  • Toxicity Assessment: The general health and body weight of the mice were monitored throughout the experiment to assess any potential toxicity of the compound.

In Vitro Antibacterial Activity (MIC) Assay

The minimum inhibitory concentration (MIC) of the phenylthiazole compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture: The bacterial strains were grown in a suitable broth medium overnight.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Antibacterial Efficacy in C. elegans Model
  • Worm Culture and Infection: C. elegans were grown on nematode growth medium (NGM) agar plates seeded with E. coli OP50. For infection, worms were exposed to a lawn of the pathogenic bacterial strain (e.g., VRE).

  • Compound Treatment: Infected worms were transferred to liquid culture containing the test compound at a specific concentration.

  • Bacterial Burden Determination: After a defined treatment period, the worms were collected, washed to remove external bacteria, and then lysed. The lysate was serially diluted and plated on selective agar to determine the number of colony-forming units (CFUs), representing the bacterial burden within the worms.

  • Data Analysis: The reduction in bacterial burden in the treated group was compared to that in the untreated control group.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for in vitro and in vivo efficacy testing.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Compound Dilution Series treatment Add Compound Dilutions compound_prep->treatment seeding->treatment incubation Incubate (e.g., 48-72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay readout Measure Absorbance viability_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50/GI50 calculation->ic50

Caption: General workflow for in vitro cell viability assays.

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., Mice) tumor_implant Implant Tumor Cells animal_model->tumor_implant tumor_growth Monitor Tumor Growth tumor_implant->tumor_growth randomization Randomize into Groups tumor_growth->randomization dosing Administer Compound/Vehicle randomization->dosing monitoring Monitor Health & Tumor Size dosing->monitoring endpoint Reach Study Endpoint monitoring->endpoint data_collection Collect Final Tumor Data endpoint->data_collection analysis Analyze Tumor Growth Inhibition data_collection->analysis

Caption: General workflow for in vivo xenograft model studies.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. The data presented in this guide illustrates that while in vitro assays are essential for initial screening and structure-activity relationship studies, in vivo evaluation is critical to determine the true therapeutic potential of these compounds. Discrepancies between in vitro and in vivo results can arise from various factors, including metabolic instability, poor bioavailability, and off-target effects. A comprehensive understanding of both the in vitro potency and the in vivo pharmacological profile is therefore paramount for the successful translation of this compound derivatives from the laboratory to the clinic. Researchers are encouraged to consider these comparative data and detailed methodologies in the design and interpretation of their own studies.

References

Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies involving 4-phenylthiazole derivatives and their interactions with various protein targets. The following sections detail binding affinities, key interactions, and the experimental protocols employed in recent studies, offering valuable insights for future drug design and discovery efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Molecular docking studies are crucial in elucidating the potential binding modes and affinities of these derivatives with their target proteins, thereby guiding the optimization of lead compounds. This guide synthesizes data from several key studies to present a comparative overview of these interactions.

Comparative Analysis of Binding Affinities

The binding affinity, often represented as a docking score or binding energy, is a critical parameter in evaluating the potential of a ligand to interact with its target protein. The table below summarizes the quantitative data from various studies on this compound derivatives docked against different protein targets.

Target ProteinPDB IDThis compound DerivativeDocking Score/Binding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Not SpecifiedCompound 4t-9.47Not explicitly listed[1][2]
Rho62CLSCompound 5a-8.2Arg96[3]
Rho62CLSCompound 5c-9.0Not explicitly listed[3]
Rho62CLSCompound 5d-9.1Not explicitly listed[3]
Rho62CLSCompound 8b-9.9Gln158, Leu159[3]
Rho62CLSCompound 13aNot explicitly listedSer95, Glu138, Arg96[3]
Rho62CLSCompound 15-9.2Lys15[3]
Penicillin-Binding Protein 4 (PBP4) E. coli2EXBCompound 8-5.2Asn308, Ser303[4]
Penicillin-Binding Protein 4 (PBP4) S. aureus3HUNCompound 8-5.6Ser116, Ser75[4]
Epidermal Growth Factor Receptor (EGFR)Not SpecifiedCompound 5A-9.616Not explicitly listed[5]
Tubulin3HKDNot specified-6.501 to -9.616Not explicitly listed[5]
Phosphoinositide 3-kinase α (PI3Kα)4JPSCompound 6aNot explicitly listedNot explicitly listed[6]
Soluble Epoxide Hydrolase (sEH)Not SpecifiedCompound 4pIC50: 2.3 nMNot explicitly listed[7]
Fatty Acid Amide Hydrolase (FAAH)Not SpecifiedCompound 4pIC50: 11.1 nMNot explicitly listed[7]
FabH Inhibitor3iL9Compound S6-144.236 (MolDock Score)Not explicitly listed[8]
FabH Inhibitor3iL9Compound S7-143.593 (Docking Score)Not explicitly listed[8]
FabH Inhibitor3iL9Compound S8-138.987 (MolDock Score)Not explicitly listed[8]
FabH Inhibitor3iL9Compound S9-133.432 (MolDock Score)Not explicitly listed[8]

Experimental Protocols: A Methodological Overview

The accuracy and reliability of molecular docking results are highly dependent on the methodologies employed. This section provides a detailed look at the experimental protocols used in the cited studies.

General Molecular Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies, from protein and ligand preparation to the analysis of results.

Molecular Docking Workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) g_box Grid Box Generation (Defining the Binding Site) p_prep->g_box l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Running the Algorithm) l_prep->docking g_box->docking pose_select Pose Selection (Lowest Binding Energy) docking->pose_select interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_select->interaction_analysis Signaling_Pathway This compound\nDerivative This compound Derivative Target Protein\n(e.g., Kinase) Target Protein (e.g., Kinase) This compound\nDerivative->Target Protein\n(e.g., Kinase) Inhibits Downstream\nEffector 1 Downstream Effector 1 Target Protein\n(e.g., Kinase)->Downstream\nEffector 1 Activates Downstream\nEffector 2 Downstream Effector 2 Target Protein\n(e.g., Kinase)->Downstream\nEffector 2 Activates Cellular Response\n(e.g., Apoptosis, Proliferation) Cellular Response (e.g., Apoptosis, Proliferation) Downstream\nEffector 1->Cellular Response\n(e.g., Apoptosis, Proliferation) Downstream\nEffector 2->Cellular Response\n(e.g., Apoptosis, Proliferation)

References

A Comparative Guide to the Mechanism of Action of 4-Phenylthiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific placement of the phenyl group on the thiazole ring gives rise to distinct isomers, each with its own unique pharmacological profile. This guide provides a comparative analysis of the mechanism of action of derivatives of 2-phenylthiazole, this compound, and 5-phenylthiazole, supported by experimental data, to inform future drug discovery and development efforts. While direct comparative studies of the isomers are limited, this document synthesizes the available research to highlight the distinct therapeutic applications and mechanisms of their derivatives.

Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) by this compound Derivatives

A significant body of research has focused on this compound derivatives as potent dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH).[1] These two enzymes are key players in the regulation of signaling lipids involved in pain and inflammation.[1]

Mechanism of Action:

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), which has analgesic and anti-inflammatory properties.[1] sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which also exhibit anti-inflammatory and analgesic effects. By simultaneously inhibiting both FAAH and sEH, this compound-based compounds can elevate the levels of both AEA and EETs, leading to a synergistic therapeutic effect in preclinical models of inflammatory pain.[1]

The general structure-activity relationship (SAR) for these dual inhibitors reveals that the this compound moiety is well-tolerated by both enzymes, often yielding inhibitors with low nanomolar potency.[2]

Signaling Pathway of FAAH and sEH Inhibition

FAAH_sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids AEA Anandamide (AEA) Membrane_Phospholipids->AEA Synthesis AA Arachidonic Acid (AA) EETs Epoxyeicosatrienoic Acids (EETs) AA->EETs CYP450 AEA->AA FAAH FAAH AEA->FAAH Substrate CB1_R CB1 Receptor AEA->CB1_R Activates sEH sEH EETs->sEH Substrate Anti_Inflammatory_Analgesic Anti-inflammatory & Analgesic Effects EETs->Anti_Inflammatory_Analgesic Promotes FAAH->AA Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Hydrolysis 4_Phenylthiazole_Derivative This compound Derivative 4_Phenylthiazole_Derivative->FAAH Inhibits 4_Phenylthiazole_Derivative->sEH Inhibits CB1_R->Anti_Inflammatory_Analgesic Leads to

FAAH and sEH signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Data for this compound Derivatives as FAAH and sEH Inhibitors

CompoundTargetIC50 (nM)Reference
SW-17 human FAAH9.8[1]
human sEH2.5[1]
rat sEH11.7[1]
mouse sEH158.2[1]
Analog 3h human FAAH6.7[1]
human sEH154.3[1]
Analog 3c human FAAH16.9[1]
human sEH38.8[1]
Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.

  • Reagent Preparation:

    • FAAH Enzyme: Recombinant human or rat FAAH.

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • FAAH Substrate: A fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH.

    • Test Compounds: Serial dilutions of this compound derivatives in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution to the inhibitor wells.

    • For control wells (100% initial activity), add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of vehicle.

    • For background wells, add 180 µL of Assay Buffer and 10 µL of vehicle.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

    • Measure the fluorescence kinetically for 30 minutes at 37°C with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

sEH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds on sEH.

  • Reagent Preparation:

    • sEH Enzyme: Recombinant human, rat, or mouse sEH.

    • Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL of BSA.

    • sEH Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methyl carbonate (CMNPC).

    • Test Compounds: Serial dilutions of this compound derivatives in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of sEH assay buffer to each well.

    • Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle control.

    • Add 10 µL of the recombinant sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding 10 µL of the CMNPC substrate solution.

    • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Serial_Dilutions Prepare Serial Dilutions of Phenylthiazole Isomers Add_Reagents Add Buffer, Enzyme & Inhibitor/Vehicle Serial_Dilutions->Add_Reagents Enzyme_Prep Prepare Enzyme Solution (FAAH or sEH) Enzyme_Prep->Add_Reagents Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Pre_Incubation Pre-incubate Add_Reagents->Pre_Incubation Pre_Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition IC50_Determination Determine IC50 Value Calculate_Inhibition->IC50_Determination

General experimental workflow for enzyme inhibition assays.

Antimicrobial and Antifungal Activities of 2-Phenylthiazole and this compound Derivatives

Derivatives of both 2-phenylthiazole and this compound have demonstrated promising antimicrobial and antifungal activities. The mechanism of action in this context is often related to the disruption of microbial cellular processes. For some antifungal derivatives, the target has been identified as lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.

A direct comparison of antimicrobial activity between a 2-phenyl-1,3-thiazole derivative and a 4-phenyl-1,3-thiazole derivative showed that the position of the phenyl group influences potency. In this particular study, the derivative with the 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited slightly better antimicrobial activity against S. aureus, E. coli, and A. niger compared to the isomer with the same group at the 4-position.[3]

Quantitative Data for Antimicrobial/Antifungal Activity
Compound ClassIsomer TypeMicroorganismMIC (µg/mL)Reference
4-Hydroxyphenyl derivative2-Phenyl-1,3-thiazoleS. aureus125[3]
E. coli125[3]
A. niger150[3]
4-Hydroxyphenyl derivative4-Phenyl-1,3-thiazoleS. aureus150[3]
E. coli200[3]
A. niger200[3]
Phenylthiazole acylhydrazone (5k)Not specifiedR. solanacearum2.23 (EC50)[4]
Phenylthiazole acylhydrazone (5b)Not specifiedS. sclerotiorum0.51 (EC50)[4]

Anticancer and Other Biological Activities of Phenylthiazole Isomers

Derivatives of 2-phenyl-, 4-phenyl-, and 5-phenylthiazole have been investigated for a variety of other therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. The mechanisms underlying these effects are diverse and often depend on the specific substitutions on the phenylthiazole core.

  • 2-Phenylthiazole Derivatives: Have been explored as CYP51 inhibitors for antifungal applications and have also shown potential as anticancer agents.

  • This compound Derivatives: Beyond FAAH/sEH inhibition, these have been developed as anticancer agents. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their antitumor activities against human lung adenocarcinoma cells.[5]

  • 5-Phenylthiazole Derivatives: Research on this isomer class includes the development of carbonic anhydrase inhibitors and compounds with anti-inflammatory properties. Structure-activity relationship studies have indicated that the presence of a phenyl ring at the 5-position of the thiazole scaffold is essential for carbonic anhydrase-III inhibitory activity.[6]

Conclusion

The positional isomerism of the phenyl group on the thiazole ring significantly influences the therapeutic potential and mechanism of action of its derivatives. While this compound derivatives have been extensively studied as dual FAAH/sEH inhibitors for pain and inflammation, 2-phenyl- and 5-phenylthiazole derivatives have shown promise in antimicrobial, antifungal, and anticancer applications.

The available data, although not always directly comparative, underscores the importance of the phenyl group's position in directing the biological activity of the thiazole scaffold. For researchers and drug development professionals, this highlights the vast chemical space and therapeutic opportunities that can be explored by systematically investigating the different positional isomers of substituted thiazoles. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and differential mechanisms of action of these versatile isomeric scaffolds.

References

A Comparative Guide to the Cross-Reactivity of 4-Phenylthiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole core is a prominent scaffold in modern medicinal chemistry, integral to the design of inhibitors targeting a wide array of enzymes, particularly protein kinases.[1] The selectivity of these inhibitors is a critical factor, as off-target effects can lead to cellular toxicity or confound experimental results.[2][3] This guide provides a comparative analysis of the cross-reactivity profiles for several this compound-based inhibitors, supported by quantitative data and detailed experimental methodologies to aid in the development of more selective therapeutic agents.

Data Presentation: Comparative Inhibitor Selectivity

The following table summarizes the inhibitory activity and selectivity of representative this compound-based compounds against their primary targets and key off-targets. The data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Compound/Drug NamePrimary Target(s)Primary Target IC₅₀Key Off-TargetsOff-Target Activity (IC₅₀ or % Inhibition)Reference
Dasatinib BCR-ABL<1 nMc-KIT, PDGFRβ, SRC familyPotent inhibition[4]
Compound 4g FLT3~1 µMFMS, c-KIT, PDGFRα, PDGFRβNo inhibitory activity at 10 µM[5]
Compound 10b p38 MAP Kinase20 nMJNK1, JNK2, ERK2, IKKβ>10,000 nM[6]
SW-17 FAAH & sEH9.8 nM (FAAH), 2.5 nM (sEH)Not specified in detailA potent dual inhibitor[7]
Compound 39 B-RAF (V600E)0.978 nMNot specified in detailSelective towards V600E mutant[8]
A-443654 Akt1160 pMPKA, CDK2>1000-fold selective over PKA and CDK2[9]

Experimental Protocols

Accurate assessment of inhibitor cross-reactivity is dependent on robust and standardized biochemical assays. The following protocols are widely used for kinase inhibitor profiling.

Biochemical Kinase Assay (Radiometric)

This method is considered the gold standard for measuring kinase activity. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10]

Protocol Steps:

  • Reaction Setup : In a 96-well plate, combine the reaction buffer, the test compound at various concentrations, the specific kinase, and a suitable substrate peptide.

  • Initiation : Start the kinase reaction by adding radiolabeled ATP (e.g., ³³P-γ-ATP).

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination : Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Substrate Capture : Transfer the reaction mixture to a filter membrane that specifically binds the phosphorylated substrate.

  • Washing : Wash the membrane multiple times to remove any unincorporated radiolabeled ATP.

  • Detection : Quantify the radioactivity retained on the filter using a scintillation counter. The signal intensity is directly proportional to the kinase activity.

ADP-Glo™ Luminescence-Based Kinase Assay

This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4]

Protocol Steps:

  • Kinase Reaction :

    • Combine the kinase, substrate, ATP, and the test inhibitor in a multi-well plate. Use a DMSO control for uninhibited kinase activity.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion :

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent halts the kinase reaction and eliminates any remaining ATP.

    • Incubate for 40 minutes at room temperature.[4]

  • ADP to ATP Conversion and Signal Generation :

    • Add Kinase Detection Reagent to each well. This formulation contains enzymes that convert the ADP generated in the first step into ATP.

    • The newly synthesized ATP acts as a substrate for a luciferase/luciferin reaction, producing a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.[4]

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Mandatory Visualization

The following diagrams illustrate a typical workflow for assessing inhibitor selectivity and a key signaling pathway targeted by a this compound-based inhibitor.

G1 cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Analysis & Optimization lib This compound Compound Library assay1 Primary Target Assay (e.g., p38 Kinase) lib->assay1 hits Identify Potent Hits (IC50 < 100 nM) assay1->hits panel Broad Kinase Panel (~50-400 kinases) assay2 Cross-Reactivity Screening (Single high concentration) hits->assay2 panel->assay2 dose_response Dose-Response Assays (Determine off-target IC50s) assay2->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead Selective Lead Candidate sar->lead

Caption: A typical workflow for identifying selective kinase inhibitors.

G2 Stress Inflammatory Cytokines / Stress MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Inhibitor This compound Inhibitor (e.g., Compound 10b) Inhibitor->p38 Response Pro-inflammatory Response (TNF-α, IL-6 Production) Substrates->Response

Caption: Inhibition of the p38 MAPK signaling pathway.

References

A Comparative Guide to the Synthesis of 4-Phenylthiazole: Hantzsch vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole ring is a privileged scaffold due to its prevalence in a wide array of biologically active compounds. The efficient synthesis of 4-phenylthiazole, a key building block, is therefore of significant interest. This guide presents a comparative analysis of the classical Hantzsch thiazole synthesis and its modern microwave-assisted variation, providing quantitative data, detailed experimental protocols, and visualizations to inform methodological choices in the laboratory.

At a Glance: Hantzsch Synthesis and its Microwave-Assisted Counterpart

The choice between classical and microwave-assisted Hantzsch synthesis for this compound derivatives often hinges on a trade-off between traditional simplicity and modern efficiency. The following table summarizes the key quantitative parameters for these two routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Classical Hantzsch Synthesis α-Haloketone (e.g., 2-Bromoacetophenone), Thioamide (e.g., Thiourea)Base (e.g., Na₂CO₃)30 min - 12 hRoom Temp. - Reflux (e.g., 65-70°C)70 - 95%
Microwave-Assisted Hantzsch Synthesis α-Haloketone (e.g., 2-Bromoacetophenone), Thioamide (e.g., Thiourea)Solvent (e.g., Methanol, Ethanol)10 - 30 min90 - 120°C85 - 98%

In-Depth Analysis of Synthetic Routes

This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

First reported by Arthur Hantzsch in 1887, this method remains a cornerstone for thiazole synthesis.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[1] The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1] While reliable and applicable to a broad range of substrates, the classical Hantzsch synthesis can require lengthy reaction times and elevated temperatures.[2]

Microwave-Assisted Hantzsch Synthesis: A Leap in Efficiency

The application of microwave irradiation to the Hantzsch synthesis dramatically reduces reaction times, often from hours to mere minutes, and can lead to higher yields.[1][2] This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. The general procedure remains similar to the classical method but is performed in a dedicated microwave reactor.[1]

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams illustrate the core reaction mechanism and a generalized laboratory workflow.

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 S-Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Derivative Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Hantzsch_Workflow Start Reaction Setup: Combine α-Haloketone, Thioamide, and Solvent Heating Heating: Conventional Reflux or Microwave Irradiation Start->Heating Isolation Isolation: Cooling, Precipitation, and Filtration Heating->Isolation Purification Purification (if necessary): Recrystallization or Column Chromatography Isolation->Purification Analysis Product Analysis: Spectroscopy and Yield Determination Purification->Analysis

Caption: General Laboratory Workflow for Hantzsch Synthesis.

Experimental Protocols

The following are detailed methodologies for the classical and microwave-assisted Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative, a common precursor in many applications.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard procedure for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask or scintillation vial

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]

  • Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Wash the filter cake with cold deionized water to remove any remaining salts.[1]

  • Allow the solid to air dry completely. The product is often pure enough for characterization without further purification.[1]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol outlines a general procedure for the microwave-assisted synthesis of this compound derivatives.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or other thioamide

  • Methanol or Ethanol

  • Microwave reaction vessel

  • Microwave reactor

Procedure:

  • Combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[1]

  • Add a suitable solvent such as methanol or ethanol.[1]

  • Seal the vessel and place it in the microwave reactor.[1]

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.[1]

  • Isolate the product using a similar work-up and purification procedure as described in Protocol 1.

Alternative Synthetic Routes for Thiazole Derivatives

While the Hantzsch synthesis is the most direct and common route to 4-phenylthiazoles, other named reactions are important for accessing different substitution patterns on the thiazole ring.

  • Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions.[3]

  • Gabriel Thiazole Synthesis: This less common method involves the cyclization of α-acylamino ketones with phosphorus pentasulfide at high temperatures.[4]

Conclusion

The Hantzsch thiazole synthesis remains a robust and versatile method for the preparation of this compound and its derivatives. For researchers seeking to optimize for speed and yield, the microwave-assisted variation offers a significant advantage over the classical thermal method. The choice of synthesis route will ultimately depend on the specific target molecule, available equipment, and desired process efficiency. Understanding the nuances of each method allows for a more strategic approach to the synthesis of these valuable heterocyclic compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 4-Phenylthiazole. Adherence to strict safety protocols and operational plans is critical for minimizing risks and ensuring the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive selection of Personal Protective Equipment (PPE) is necessary to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.
Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a way that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.[1]
Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound in a dedicated and correctly labeled hazardous waste container.[3]

  • Ensure the container is kept securely closed when not in use.[3]

Labeling: The waste container must be clearly labeled with:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound"[3]

  • The approximate concentration and volume of the waste.[3]

Disposal Procedure:

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Dispose of the waste through a licensed professional waste disposal service.[4]

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing Laboratory Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

cluster_handling Safe Handling Workflow prep Preparation: Wear full PPE handle Handle in Fume Hood prep->handle hygiene Post-Handling: Wash hands thoroughly handle->hygiene cleanup Decontaminate work area hygiene->cleanup

Caption: Workflow for the safe handling of this compound.

cluster_spill Spill Response Workflow evacuate Evacuate Immediate Area notify Notify Supervisor & EHS evacuate->notify contain Contain Spill with Inert Material notify->contain collect Collect and Place in Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Step-by-step procedure for responding to a this compound spill.

cluster_disposal Waste Disposal Workflow collect_waste Collect in Labeled Hazardous Waste Container segregate Segregate from Other Waste Streams collect_waste->segregate store Store in a Secure, Ventilated Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs professional_disposal Arrange for Professional Disposal contact_ehs->professional_disposal

Caption: Proper workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylthiazole
Reactant of Route 2
4-Phenylthiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。